4-(4-Methylpiperazin-1-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFZVQHKTRSZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353060 | |
| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86620-62-4 | |
| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic Acid: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the chemical and physical properties, structure, and available experimental data for 4-(4-Methylpiperazin-1-yl)benzoic acid. It is crucial to distinguish this compound from the structurally similar and more extensively documented 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug Imatinib. This guide will primarily focus on the requested compound, while also providing information on its closely related analogue for comprehensive understanding and to avoid confusion.
Core Compound: this compound
This compound (CAS No: 86620-62-4) is a piperazine-substituted benzoic acid derivative.[1] While it is commercially available and its basic properties are documented, detailed experimental studies regarding its synthesis, characterization, and biological activity are not extensively available in publicly accessible literature.
Molecular Structure
The molecular structure of this compound consists of a benzoic acid ring substituted at the para-position with a 4-methylpiperazin-1-yl group.
Molecular Formula: C₁₂H₁₆N₂O₂[1]
Structure:
References
Navigating the Chemical Landscape of 4-(4-Methylpiperazin-1-yl)benzoic acid Derivatives: A Technical Guide
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds, including their identifiers, properties, and applications, is paramount. This guide provides an in-depth look at two structurally related but distinct compounds often associated with the name "4-(4-Methylpiperazin-1-yl)benzoic acid," clarifying their unique CAS numbers, synonyms, and key technical data.
Distinguishing Between Two Key Compounds
It is crucial to differentiate between two compounds that share a similar naming convention:
-
This compound
-
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
The presence of a methylene (-CH2-) bridge between the piperazine and benzoic acid moieties in the second compound is the key structural difference. This guide will address both, with a primary focus on the latter due to its significant role in pharmaceutical synthesis.
This compound
This compound features a direct bond between the piperazine ring and the benzoic acid.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 86620-62-4[1] |
| Molecular Formula | C12H16N2O2[1] |
| Molecular Weight | 220.27 g/mol [1] |
| IUPAC Name | This compound[1] |
Synonyms
-
1-(4-Carboxyphenyl)-4-methylpiperazine[2]
-
4-(4-Methyl-1-piperazinyl)benzoic acid
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: A Key Imatinib Intermediate
This compound is a critical precursor in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 106261-48-7[3][4] |
| Molecular Formula | C13H18N2O2[3][4] |
| Molecular Weight | 234.29 g/mol [3] |
| Appearance | White to off-white solid/crystalline powder[3][5] |
| Boiling Point | 377.2±32.0 °C (Predicted)[5] |
| Density | 1.174±0.06 g/cm3 (Predicted)[5] |
| pKa | 4.31±0.10 (Predicted)[5] |
| Solubility | Slightly soluble in water[6] |
A common salt of this compound is 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride , with the CAS number 106261-49-8 .[7][8][9]
Synonyms
-
4-(N-Methylpiperazinyl)methyl benzoic acid[4]
Experimental Protocols: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Several synthetic routes have been reported. A common method involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine. Another approach starts from 4-(chloromethyl)benzoic acid.
Synthesis from 4-(Chloromethyl)benzoic acid and N-methylpiperazine
A preparation method involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.[10]
Example Protocol:
-
In a reactor, combine 100g of p-chloromethyl benzoic acid, 59g of N-methylpiperazine, 41g of potassium carbonate, and 400ml of water.[10]
-
Heat the mixture to 150°C and react for 30 minutes.[10]
-
Cool the reaction solution to room temperature.[10]
-
The resulting product can be purified, for instance, by nanofiltration to remove unreacted reagents and salts.[10]
-
Introduction of hydrogen chloride gas can then precipitate the dihydrochloride salt, which can be collected by filtration.[10]
Reductive Amination Approach
A simple and efficient in situ synthesis involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent like sodium triacetoxyborohydride, with reported yields of 95–99%.[11]
Logical Relationship: Role in Imatinib Synthesis
The primary significance of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid lies in its role as a key intermediate for the synthesis of Imatinib. The following diagram illustrates its position in the overall synthetic pathway.
Caption: Role of the intermediate in Imatinib synthesis.
This workflow highlights how 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is coupled with another key fragment through an amide bond to form the final active pharmaceutical ingredient, Imatinib. This process is a cornerstone of medicinal chemistry, demonstrating the importance of reliable access to high-purity intermediates.[3]
References
- 1. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]
- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 7. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]
- 8. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bangchemicals.com [bangchemicals.com]
- 10. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 4-(4-Methylpiperazin-1-yl)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. An understanding of its physicochemical properties, particularly its solubility in organic solvents, is fundamental for its use in synthesis, purification, formulation, and as a potential building block in drug discovery. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a representative synthesis workflow for a closely related compound to illustrate a potential synthetic route.
Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₆N₂O₂
-
Molecular Weight: 220.27 g/mol
-
CAS Number: 86620-62-4
Solubility Profile
| Solvent | CAS Number | Solubility |
| Chloroform | 67-66-3 | Soluble[1] |
| Dichloromethane | 75-09-2 | Soluble[1] |
| Ethanol | 64-17-5 | Soluble[1] |
| Water | 7732-18-5 | Slightly Soluble[1] |
Note: For the closely related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, solubility in methanol has been reported.[2]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
4.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., chloroform, dichloromethane, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
4.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution to determine its density if required.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, filtered, saturated solution with a suitable solvent in a volumetric flask.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Representative Synthesis Workflow
While a specific synthesis protocol for this compound was not detailed in the searched literature, a common synthetic route for the closely related and commercially significant compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, involves the reaction of a halo-methylbenzoic acid derivative with N-methylpiperazine. The following diagram illustrates a representative workflow for such a synthesis.
Caption: Representative synthesis of a related compound.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments indicate its solubility in common laboratory solvents like chloroform, dichloromethane, and ethanol. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values under their specific laboratory conditions. The illustrative synthesis workflow provides context for its formation from common starting materials. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile for this compound, which would be invaluable for its application in pharmaceutical and chemical research.
References
Spectroscopic Analysis of 4-(4-Methylpiperazin-1-yl)benzoic Acid and Its Methylene-Linked Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for two closely related compounds: "4-(4-Methylpiperazin-1-yl)benzoic acid" and "4-((4-Methylpiperazin-1-yl)methyl)benzoic acid." The latter is a key intermediate in the synthesis of the targeted cancer therapy drug, Imatinib. Due to the similarity in their names, this guide will address both compounds to ensure clarity and provide comprehensive data for researchers in the field.
Introduction
This compound and its methylene-bridged analogue are organic compounds of significant interest in medicinal chemistry and drug development. Accurate characterization of these molecules is crucial for synthesis verification, quality control, and further research. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both compounds, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
This compound, featuring a methylene linker, is the more extensively documented of the two due to its role as a precursor to Imatinib.
Chemical Structure:
Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 234.29 g/mol [1]
CAS Number: 106261-48-7[1]
NMR Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzoic Acid Protons | 7.89 | d, J=8.1Hz | 2H | Ar-H |
| Benzoic Acid Protons | 7.41 | d, J=8.0Hz | 2H | Ar-H |
| Methylene Protons | 3.18-3.95 (overlapping) | m | 2H | Ar-CH₂-N |
| Piperazine Protons | 3.18-3.95 (overlapping) | m | 8H | Piperazine ring protons |
| Methyl Protons | 2.27 | s | 3H | N-CH₃ |
IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1710-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-N (Amine) | 1250-1020 |
Mass Spectrometry Data
Experimental mass spectrometry data is not widely published. However, the expected molecular ion peak ([M]⁺) for the parent compound would be at m/z = 234.1368, corresponding to its monoisotopic mass.[1] Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the benzylic position or within the piperazine ring.
This compound
In this compound, the piperazine ring is directly attached to the benzoic acid moiety.
Chemical Structure:
Molecular Formula: C₁₂H₁₆N₂O₂
Molecular Weight: 220.27 g/mol [2]
CAS Number: 86620-62-4[2]
NMR Spectroscopic Data
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl Carbon | ~167 | C=O |
| Aromatic C-N | ~153 | Ar-C attached to N |
| Aromatic C-COOH | ~119 | Ar-C attached to COOH |
| Aromatic C-H | ~131, ~114 | Ar-C-H |
| Piperazine Carbons (adjacent to Ar) | ~49 | Piperazine C-N(Ar) |
| Piperazine Carbons (adjacent to N-CH₃) | ~54 | Piperazine C-N(CH₃) |
| Methyl Carbon | ~45 | N-CH₃ |
IR Spectroscopic Data
The predicted characteristic IR absorptions for this compound are similar to its methylene-linked analogue, reflecting the common functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1710-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-N (Amine) | 1340-1250 (Aromatic) |
Mass Spectrometry Data
The expected molecular ion peak ([M]⁺) would be at m/z = 220.1212, corresponding to its monoisotopic mass.[2] Fragmentation would likely involve the loss of the carboxyl group and cleavage of the piperazine ring.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for the sample and desired resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Analysis: Transfer the solution to a clean NMR tube. Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Collection: Before running the sample, a background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a novel organic compound using the spectroscopic methods described.
References
"4-(4-Methylpiperazin-1-yl)benzoic acid" melting point and physical constants
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid, a pivotal intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and its role in synthetic chemistry.
Chemical Identity and Physical Properties
This compound, with the CAS number 86620-62-4, is a white to very pale yellow crystalline powder.[1][2] It is recognized for its utility as a building block in the synthesis of various pharmaceutical agents.[3]
Table 1: Physical and Chemical Constants of this compound
| Property | Value | Source |
| Melting Point | 230 °C | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |
| Molecular Weight | 220.27 g/mol | [1][4] |
| Boiling Point | 393.9 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 192.1 ± 26.5 °C | [2] |
| pKa (Predicted) | 5.02 ± 0.10 | [2] |
| Appearance | White to very pale yellow crystal - powder | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water. | [2] |
Experimental Protocols
2.1. Melting Point Determination
The melting point of a solid is a critical physical property for its identification and purity assessment. A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point method.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is the melting point of the sample.
-
Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.
dot
Caption: Workflow for Melting Point Determination.
Role in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, containing a benzoic acid moiety and a methylpiperazine group, makes it a versatile building block for creating compounds that can interact with biological targets. It is utilized in research for developing drugs that target neurological disorders and in biochemical studies involving receptor binding and enzyme inhibition.[3]
dot
Caption: Role as a Pharmaceutical Intermediate.
References
The Crucial Role of 4-(4-Methylpiperazin-1-yl)benzoic Acid in Imatinib Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the intermediate, 4-(4-methylpiperazin-1-yl)benzoic acid, in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. Imatinib, a tyrosine kinase inhibitor, is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] This document provides a detailed overview of the synthetic pathways, experimental protocols, and the mechanism of action of Imatinib, with a focus on the integration of its key benzamide moiety.
Imatinib: Mechanism of Action
Imatinib functions as a potent and selective inhibitor of a specific set of tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R (platelet-derived growth factor receptor).[2] In CML, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives uncontrolled cell proliferation.[3] Imatinib competitively binds to the ATP-binding site of this kinase, preventing the phosphorylation of its downstream substrates.[4] This action effectively blocks the signaling cascade responsible for malignant cell growth, inducing apoptosis (programmed cell death) in BCR-ABL-positive cells.[2]
References
The Pivotal Role of 4-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the scaffold of 4-(4-methylpiperazin-1-yl)benzoic acid has emerged as a cornerstone in the development of potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of the synthesis, biological activity, and mechanism of action of derivatives and analogues of this critical pharmacophore, with a particular focus on their application in oncology. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these compounds.
Introduction
The this compound moiety is a key structural feature in a multitude of clinically significant pharmaceuticals, most notably as a central component of Imatinib, a revolutionary tyrosine kinase inhibitor. Its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, have cemented its status as a privileged fragment in medicinal chemistry. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of its derivatives and explore the synthetic strategies employed in their creation.
Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and efficient method involves the reductive amination of a benzoic acid derivative with 1-methylpiperazine.
A notable analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, serves as a key precursor for Imatinib.[1] Its synthesis can be accomplished through direct reductive alkylation of 1-methylpiperazine with a suitable benzoic acid derivative in the presence of a reducing agent like sodium triacetoxyborohydride, often achieving high yields of 95-99%.[1] Alternative methods include the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine followed by hydrolysis of the nitrile group.
The general synthetic approach allows for facile modification of the core structure, enabling the exploration of a wide range of analogues to optimize pharmacological properties.
Biological Activity and Therapeutic Applications
Derivatives of this compound are predominantly recognized for their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The most prominent application of this scaffold is in the development of tyrosine kinase inhibitors (TKIs). Imatinib, for instance, targets the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML), as well as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] The 4-(4-methylpiperazin-1-yl) group plays a crucial role in the binding of Imatinib to the inactive conformation of the ABL kinase domain, preventing its phosphorylation activity.[3]
Researchers have developed numerous analogues to enhance potency, selectivity, and to overcome resistance mechanisms. For example, CHMFL-ABL/KIT-155 is a novel, highly potent type II ABL/KIT dual kinase inhibitor that features the 4-((4-methylpiperazin-1-yl)methyl)phenyl group and demonstrates a distinct hinge-binding mode.[4]
Quantitative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and a selection of its analogues against various kinase targets, providing a quantitative comparison of their potency.
| Compound/Derivative Name | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Imatinib | v-Abl | 600 | Cell-free | [2] |
| Imatinib | c-Abl | 400 | Cell-free | [2] |
| Imatinib | c-Kit | 100 | Cell-free | [2] |
| Imatinib | PDGFRα | 71 | Cell-free | [2] |
| Imatinib | PDGFRβ | 607 | Cell-free | [2] |
| Imatinib (in K562 cells) | BCR-ABL | 80 (µM) | Cytotoxicity (MTT) | [2] |
| CHMFL-ABL/KIT-155 | ABL | 46 | Biochemical | [4] |
| CHMFL-ABL/KIT-155 | c-KIT | 75 | Biochemical | [4] |
| Imatinib Analogue I2 | K562 cells | 800 | MTT | [5] |
| Imatinib Analogue I2 | K562R cells | 700 | MTT | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of specific oncoproteins.[3][6] In the context of CML, Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase, stabilizing its inactive conformation.[3] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to uncontrolled cell proliferation and survival.[7][8]
The inhibition of BCR-ABL by Imatinib blocks several downstream signaling pathways, including the Ras/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro ABL Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on ABL kinase activity.[2]
Materials:
-
Recombinant ABL kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase reaction buffer
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-CRKL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Compound Dilutions: Perform a serial dilution of the test compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Inhibitor Incubation: Add the diluted compound solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The piperazine moiety is a versatile scaffold that allows for systematic modifications to explore SAR.[9] For piperazine-containing kinase inhibitors, the substitution on the N-4 nitrogen of the piperazine ring is critical for modulating potency and selectivity. Lipophilic groups, such as benzyl or phenylethyl, can enhance activity by forming favorable interactions within the hydrophobic regions of the kinase active site.[10] Furthermore, the substitution pattern on the benzoic acid ring can influence the binding affinity and pharmacokinetic properties of the compounds.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the design and development of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a mainstay in medicinal chemistry. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering the discovery of next-generation targeted therapies with improved efficacy and safety profiles. The continued exploration of derivatives and analogues of this remarkable core structure holds immense promise for addressing unmet medical needs in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and Degradation of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-(4-Methylpiperazin-1-yl)benzoic acid. Due to the limited availability of specific forced degradation studies on this molecule, this guide infers potential degradation routes based on the known reactivity of its core functional groups—the N-methylpiperazine ring and the benzoic acid moiety—supported by data from related compounds.
Physicochemical Properties and General Stability
This compound is a white to almost white crystalline powder.[1] General handling and storage recommendations include keeping it in a dry, cool, and well-ventilated place in a tightly closed container, away from strong oxidizing agents.[2] The compound is generally stable under normal storage conditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H16N2O2 | [1][3] |
| Molecular Weight | 220.27 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 230 °C | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Potential Degradation Pathways
Oxidative Degradation
The piperazine moiety, particularly the tertiary amines, is susceptible to oxidation. Studies on piperazine and related compounds have shown that oxidation can lead to the formation of N-oxides and ring-opened products.[2][12][13][14] For instance, the degradation of imatinib, a drug containing a related structural motif, results in the formation of N-oxides on the piperazine ring under oxidative stress.[15]
Potential Oxidative Degradation Products:
-
N-oxide formation: Oxidation at the tertiary nitrogen atoms of the piperazine ring (N1 and N4) to form mono-N-oxides or a di-N-oxide.
-
Ring cleavage: More aggressive oxidation could lead to the opening of the piperazine ring, potentially forming species like ethylenediamine derivatives.[2]
-
Dealkylation: Loss of the methyl group from the piperazine nitrogen.
Figure 1: Proposed oxidative degradation pathways.
Photodegradation
Aromatic carboxylic acids can be susceptible to photodegradation, which may involve decarboxylation to form an aryl radical.[3][11][16] This radical can then react further. The piperazine ring might also undergo photochemical reactions, although this is generally less common than oxidation.
Potential Photolytic Degradation Products:
-
Decarboxylation: Loss of the carboxylic acid group to form N-methyl-N-phenylpiperazine.
-
Ring degradation: Potential cleavage of the piperazine ring under high-energy UV light.
Figure 2: Proposed photolytic degradation pathway.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. For a related compound, hazardous decomposition products include carbon monoxide and carbon dioxide.[17] Studies on piperazine have shown thermal degradation occurs at high temperatures (135-175°C), leading to ring-opening reactions.[13]
Potential Thermal Degradation Products:
-
Decarboxylation: Similar to photolytic degradation, heat can induce the loss of CO2.
-
Fragmentation: At higher temperatures, the molecule could fragment into smaller components, including CO and CO2.[17]
Hydrolytic Degradation
The this compound molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, it is expected to be stable under hydrolytic conditions across a range of pH values. This is supported by the fact that a similar structure, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, is a product of the hydrolytic degradation of imatinib, indicating the stability of this moiety.[15]
Summary of Predicted Stability
The following table summarizes the expected stability of this compound under various stress conditions.
Table 2: Predicted Stability Profile and Potential Degradation Products
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely Stable | None expected |
| Basic Hydrolysis | Likely Stable | None expected |
| Oxidation (e.g., H₂O₂) | Susceptible | N-oxides, ring-opened products, desmethyl derivative |
| Photolysis (UV/Vis) | Potentially Susceptible | Decarboxylated product |
| Thermal | Stable at ambient temp.; Susceptible at high temp. | Decarboxylated product, CO, CO₂ |
Proposed Experimental Protocols for Forced Degradation Studies
To definitively determine the stability and degradation pathways, forced degradation studies should be conducted. The following are example protocols based on general industry practices and regulatory guidelines.[4][5][6][7][8][9][10][11]
Figure 3: General experimental workflow for forced degradation.
Preparation of Solutions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.
Hydrolytic Degradation
-
Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl. Store the solution at 60°C and analyze at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Basic Condition: Mix the stock solution with an equal volume of 0.1 M NaOH. Store the solution at 60°C and analyze at the same time intervals.
-
Neutral Condition: Mix the stock solution with an equal volume of water. Store and analyze as above.
Oxidative Degradation
Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature in the dark and analyze at the specified time intervals.
Thermal Degradation
Expose the solid compound to dry heat at 80°C. Also, expose the stock solution to heat at 60°C. Analyze at appropriate time points.
Photolytic Degradation
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Conclusion
While direct experimental data on the degradation of this compound is scarce, a scientific assessment based on its chemical structure and literature on related compounds suggests that it is most susceptible to oxidative degradation at the piperazine ring. Photodegradation leading to decarboxylation is also a plausible pathway. The molecule is expected to be stable under hydrolytic conditions. The provided experimental protocols offer a framework for conducting formal forced degradation studies to confirm these predictions and to develop a comprehensive stability profile for this compound, which is crucial for its application in pharmaceutical development.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
Unraveling the Therapeutic Potential of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Review of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methylpiperazin-1-yl)benzoic acid is a synthetic organic compound that has appeared in the patent literature as a potential scaffold for the development of novel therapeutics. While specific biological activity data for this exact molecule is not extensively available in the public domain, its structural motifs are present in compounds patented for their potential as protein kinase modulators and G protein-coupled receptor (GPCR) agonists. This technical guide consolidates the available information from these patents to explore the potential biological activities, hypothetical mechanisms of action, and suggested experimental protocols for the evaluation of this compound and its derivatives.
Introduction
The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. When coupled with a benzoic acid group, the resulting structure, this compound, presents a versatile template for drug design. This document will delve into the potential therapeutic applications of this compound based on its inclusion in broad patent claims for cancer, angiogenesis, and metabolic disorders.
Potential Biological Activities and Mechanisms of Action
While direct experimental evidence for this compound is limited, its structural framework suggests potential activity in two key areas: protein kinase inhibition and GPCR agonism.
Protein Kinase Modulation in Angiogenesis and Cancer
A patent has described nitrogenated heterocyclic derivatives, including structures related to this compound, as modulators of protein kinases. These kinases are crucial for signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer and other proliferative disorders.
One of the key processes targeted is angiogenesis , the formation of new blood vessels, which is essential for tumor growth and metastasis. Several receptor tyrosine kinases (RTKs) play a pivotal role in this process, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Stimulation of VEGFRs by VEGF is a primary driver of angiogenesis in tumors.[1]
-
Tie-2 : Another RTK crucial for vascular maturation and stability.
-
c-Met : The receptor for Hepatocyte Growth Factor (HGF), implicated in tumor cell scattering, invasion, and angiogenesis.[1]
The patent suggests that compounds with a similar core structure to this compound could inhibit these kinases, thereby disrupting the signaling cascades that promote tumor angiogenesis and growth.
Hypothetical Signaling Pathway for Kinase Inhibition:
Caption: Hypothetical inhibition of receptor tyrosine kinase signaling by this compound.
G Protein-Coupled Receptor (GPR133/ADGRD1) Agonism
Another patent discloses a series of compounds with a general structure encompassing this compound as agonists of the G protein-coupled receptor GPR133 (also known as ADGRD1). GPR133 is an adhesion GPCR that plays a role in various physiological processes. The patent suggests that agonists of this receptor can activate the Gs/cAMP downstream signaling pathway, leading to a rapid increase in skeletal muscle strength and improved balance.[2] This indicates a potential therapeutic application for conditions such as muscle weakness and vestibular dysfunction.[2]
Hypothetical Signaling Pathway for GPR133 Agonism:
Caption: Hypothetical GPR133/ADGRD1 agonism and downstream signaling cascade.
Suggested Experimental Protocols
To validate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary.
Protein Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, particularly those involved in angiogenesis (e.g., VEGFR2, Tie-2, c-Met).
Workflow:
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Detailed Methodology (Example: Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents and Materials: Recombinant human kinase (e.g., VEGFR2), biotinylated substrate peptide, ATP, anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate), and streptavidin-XL665 (fluorescent acceptor).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (antibody and streptavidin-XL665).
-
Incubate for another period to allow for antibody binding.
-
-
Data Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GPR133 Agonist Assay
Objective: To determine if the compound can act as an agonist for the GPR133 receptor by measuring the downstream production of cyclic AMP (cAMP).
Workflow:
Caption: Workflow for assessing GPR133 agonist activity via cAMP measurement.
Detailed Methodology (Example: cAMP HTRF Assay):
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the human GPR133 receptor.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Assay Procedure:
-
Plate the GPR133-expressing cells in a 384-well plate and incubate overnight.
-
Remove the culture medium and add the test compound dilutions.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the cAMP detection reagents (anti-cAMP antibody labeled with a donor and cAMP labeled with an acceptor).
-
-
Data Analysis:
-
Measure the HTRF signal. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound is publicly available, the following table is a template for how such data would be presented.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| VEGFR2 | HTRF Kinase Assay | IC50 | Data not available | - |
| c-Met | ELISA Kinase Assay | IC50 | Data not available | - |
| Tie-2 | LanthaScreen Kinase Assay | IC50 | Data not available | - |
| GPR133 | cAMP HTRF Assay | EC50 | Data not available | - |
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for development in oncology and musculoskeletal therapeutics. Based on its inclusion in broad patent claims, it is hypothesized to act as a protein kinase inhibitor or a GPR133 agonist. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential biological activities. Further research, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action, determine the potency and efficacy, and assess the therapeutic potential of this compound. The synthesis and evaluation of a focused library of derivatives could also lead to the identification of more potent and selective drug candidates.
References
- 1. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]
- 2. CN118146176B - G protein coupled receptor GPR133/ADGRD1 agonist, preparation method and application thereof - Google Patents [patents.google.com]
Reactivity Profile of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)benzoic acid is a key bifunctional building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the landmark targeted cancer therapeutic, Imatinib. Its chemical architecture, featuring a carboxylic acid moiety, a tertiary arylamine, and an N-methylpiperazine group, bestows upon it a versatile reactivity profile. Understanding its reactions with common laboratory reagents is paramount for the efficient design and execution of synthetic routes for novel drug candidates. This technical guide provides an in-depth analysis of the reactivity of this compound, supported by experimental protocols, quantitative data, and logical workflow diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| pKa (predicted) | 4.85 (acidic), 8.35 (basic) | |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. |
Core Reactivity Analysis
The reactivity of this compound is governed by its three principal functional groups: the carboxylic acid, the aromatic ring, and the piperazine nitrogen atoms.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for transformations such as amide bond formation and esterification.
Amide bond formation is the most frequently employed reaction of this compound, serving as the cornerstone for its use in the synthesis of Imatinib and its analogs. This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Activation Methods:
-
Acid Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride is a common and effective activation strategy. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used.[2][3][4] The reaction of the related compound, 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, with thionyl chloride in pyridine at 30-50°C for 1-2 hours has been reported to efficiently generate the corresponding acyl chloride for subsequent amidation.[2]
-
Carbodiimide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), facilitate amide bond formation by generating a reactive O-acylisourea intermediate.[2][5] The use of DCC and HOBt in dichloromethane has been documented for the coupling of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.[2]
-
Other Coupling Reagents: A variety of other modern coupling reagents, including HATU, HBTU, and PyBOP, can also be employed to achieve efficient amide bond formation, particularly with less reactive amines.[6]
Quantitative Data for Amide Bond Formation:
| Amine Reactant | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | SOCl₂, Pyridine, 30-50°C, then amine at 0-20°C | Pyridine | 95% | [2] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | DCC, HOBt, then amine | CH₂Cl₂ | 77% | [2] |
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
To a suspension of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (1.0 eq) in pyridine at 0°C, add thionyl chloride (1.05 eq) dropwise.
-
Stir the mixture at 30-50°C for 1-2 hours.
-
Cool the reaction mixture to 0°C and add the desired amine (1.0 eq).
-
Stir the reaction at 15-25°C for 1 hour.
-
Quench the reaction with water and adjust the pH with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the amide product.[2]
Caption: General workflow for amide bond formation.
Esterification of this compound can be achieved under standard Fischer esterification conditions, though the presence of the basic piperazine moiety may require careful pH control. The reaction is typically catalyzed by a strong acid in the presence of an excess of the alcohol.
Experimental Protocol: Fischer Esterification with Methanol
-
Suspend this compound (1.0 eq) in methanol (excess).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl ester.[7]
The synthesis of various esters of the related 4-(4-methyl-piperazin-1-methyl)-benzoic acid, including propyl, phenyl, p-tolyl, and benzyl esters, has been reported in the context of Imatinib synthesis, indicating the feasibility of this transformation.[8]
Caption: Fischer esterification of the carboxylic acid.
Reactions of the Aromatic Ring
The aromatic ring of this compound is substituted with an electron-donating N-methylpiperazinyl group and an electron-withdrawing carboxylic acid group at the para position. The powerful activating and ortho, para-directing effect of the amino group generally dominates over the deactivating and meta-directing effect of the carboxylic acid. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the piperazine substituent.
Direct halogenation or nitration of this compound has not been extensively reported. However, the nitration of this compound to yield 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is known, demonstrating that electrophilic substitution occurs ortho to the activating piperazine group.[9]
General Considerations for Electrophilic Aromatic Substitution:
-
Reaction Conditions: Standard electrophilic aromatic substitution conditions can be employed, such as Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration.[10]
-
Protecting Groups: Due to the high reactivity of the activated aromatic ring, polysubstitution can be a side reaction. Protection of the amino group is a common strategy to moderate its activating effect, although in this case, the tertiary amine is less prone to oxidation than a primary or secondary aniline.
-
Acid Sensitivity: The piperazine moiety can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic attack. Careful control of the reaction medium is therefore crucial.
Reactions of the Piperazine Ring
The nitrogen atoms of the piperazine ring are basic and nucleophilic, offering sites for further functionalization.
The piperazine nitrogens are basic and will readily react with acids to form salts. The dihydrochloride salt of the related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a common commercially available form.[11][12] This property is important for purification and formulation of compounds containing this moiety.
The N-methyl group is generally stable to common synthetic transformations. The other piperazine nitrogen, being part of an N-aryl system, is less nucleophilic than the N-methyl nitrogen. While N-alkylation of the N-aryl nitrogen is possible, it would require harsh conditions. More commonly, the piperazine ring is introduced in a nucleophilic substitution or reductive amination reaction during the synthesis of the parent molecule.
Conclusion
This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its carboxylic acid group readily undergoes amide bond formation and esterification, which are the most utilized transformations in the synthesis of bioactive molecules. The electron-rich aromatic ring is susceptible to electrophilic substitution ortho to the activating piperazine group, and the basicity of the piperazine nitrogens allows for salt formation. This guide provides a foundational understanding of the reactivity of this important building block, enabling chemists to effectively incorporate it into their synthetic strategies. Further exploration into the functionalization of the aromatic ring and the piperazine moiety could unlock new avenues for the development of novel therapeutics.
References
- 1. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 9. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 11. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the pKa and Acid-Base Properties of 4-(4-Methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted pKa and acid-base properties of 4-(4-Methylpiperazin-1-yl)benzoic acid. Due to the absence of experimentally determined pKa values in the current body of scientific literature, this document focuses on predicted values and established experimental protocols for their determination. The acid-base characteristics are discussed in the context of the molecule's functional groups: a carboxylic acid and a methylpiperazine moiety.
Data Presentation: Predicted pKa Values
Computational methods are frequently employed in the prediction of ionization constants for novel molecules. For this compound, the following pKa value has been predicted:
| Compound | Predicted pKa | Prediction Method |
| This compound | 5.02 ± 0.10 | Not Specified |
It is imperative to distinguish this compound from a structurally similar compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, which has a predicted pKa of 4.31 ± 0.10[1]. The presence of a methylene linker between the piperazine ring and the benzoic acid in the latter significantly influences its electronic properties and, consequently, its pKa.
Acid-Base Properties
This compound is an amphoteric molecule, possessing both acidic and basic functional groups. This dual nature gives rise to multiple protonation states, each predominating at a different pH. The molecule has three ionizable centers: the carboxylic acid group and the two nitrogen atoms of the piperazine ring.
-
Carboxylic Acid Group: The benzoic acid moiety is acidic and will be deprotonated at pH values above its pKa, forming a carboxylate anion. The typical pKa for benzoic acid is around 4.2. The electron-donating nature of the piperazine substituent at the para position is expected to slightly increase the pKa of the carboxylic acid compared to unsubstituted benzoic acid.
-
Piperazine Group: The piperazine ring contains two nitrogen atoms, both of which are basic and can be protonated. The nitrogen attached to the methyl group (N-methyl) is a tertiary amine, while the nitrogen attached to the benzene ring is also a tertiary amine. Generally, the pKa of the conjugate acid of a tertiary amine is in the range of 9-11. For piperazine itself, the two pKa values are approximately 5.35 and 9.73. In this compound, the electronic environment of each nitrogen is different, leading to distinct pKa values. The nitrogen attached to the electron-withdrawing phenyl ring will be less basic than the N-methylated nitrogen.
The overall charge of the molecule will, therefore, be positive at low pH (all three sites protonated), zwitterionic or neutral in the intermediate pH range, and negative at high pH (all acidic protons removed).
Experimental Protocols for pKa Determination
While predicted values are useful, experimental determination of pKa is crucial for accurate characterization. The following are detailed methodologies for key experiments applicable to a compound like this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration should be in the range of 1-10 mM. The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is maintained at a constant temperature and continuously stirred. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), is added in small, precise volumes using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of a specific functional group has been titrated. For a molecule with multiple pKa values, several inflection points will be observed on the titration curve.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the absorption spectrum often changes with the protonation state.
Methodology:
-
Sample and Buffer Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are also prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to achieve the same final concentration. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve. This can be done for each ionizable group if they influence the chromophore differently.
Mandatory Visualizations
The following diagrams illustrate the acid-base equilibrium of this compound and a general workflow for pKa determination by potentiometric titration.
Caption: Acid-base equilibrium of this compound.
Caption: Workflow for pKa determination by potentiometric titration.
References
Methodological & Application
Synthesis of "4-(4-Methylpiperazin-1-yl)benzoic acid" from 4-formylbenzoic acid
Abstract
This application note provides a detailed protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid from 4-formylbenzoic acid and 1-methylpiperazine via a one-pot reductive amination reaction. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and a straightforward workup procedure. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The synthesis route described herein is a reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds. This one-pot procedure is efficient, scalable, and avoids the isolation of the intermediate iminium ion, thereby simplifying the overall process.
Reaction Scheme
The synthesis proceeds via the formation of an iminium ion intermediate from the reaction of 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ by sodium triacetoxyborohydride to yield the final product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-Formylbenzoic acid | 150.13 |
| 1-Methylpiperazine | 100.16 |
| Sodium triacetoxyborohydride | 211.94 |
| 1,2-Dichloroethane (DCE) | 98.96 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
| Dichloromethane (DCM) | 84.93 |
| Methanol (MeOH) | 32.04 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Melting point apparatus
-
Mass spectrometer
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq).
-
Dissolve the starting material in 1,2-dichloroethane (DCE).
-
Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Results and Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 4-Formylbenzoic acid | - |
| Amine | 1-Methylpiperazine | - |
| Reducing Agent | Sodium triacetoxyborohydride | [1][2][3] |
| Solvent | 1,2-Dichloroethane (DCE) | [1][2][3] |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
| Reported Yield | 95-99% | [4] |
Table 2: Characterization Data for this compound
| Analysis | Result | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 2.27 (s, 3H), 2.44 (bs, 4H), 3.18-3.95 (m, 4H), 7.41 (d, J=8Hz, 2H), 7.89 (d, J=8.1Hz, 2H) | [5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |
| Molecular Weight | 234.29 g/mol | [6] |
| Melting Point | 305-307°C (as dihydrochloride salt) | [7] |
Discussion
The reductive amination of 4-formylbenzoic acid with 1-methylpiperazine using sodium triacetoxyborohydride is an effective method for the synthesis of this compound. Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mild nature, which allows for the selective reduction of the iminium intermediate in the presence of the aldehyde starting material.[1][2][3] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][2][3] The one-pot nature of this reaction simplifies the experimental procedure and often leads to high yields of the desired product.[4] The workup procedure is straightforward, involving a simple aqueous wash to remove excess reagents and byproducts, followed by extraction and purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, scalable, and utilizes readily available reagents, making it a valuable procedure for researchers in the pharmaceutical and chemical industries.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care. Dispose of all chemical waste according to institutional guidelines.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 6. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug, Imatinib.[1] The primary method detailed is reductive amination, a powerful and versatile method for the formation of amines from carbonyl compounds.[2][3][4] An alternative and widely practiced synthetic route, nucleophilic substitution, is also briefly discussed for comparative purposes. This guide includes comprehensive experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis and scale-up of this important compound.
Introduction
This compound and its salts are crucial building blocks in medicinal chemistry.[1] The synthesis of this compound is of significant interest, and various methods have been developed for its preparation. Reductive amination offers an efficient one-pot approach to this molecule, starting from a suitable aldehyde and 1-methylpiperazine.[2][5] This method is often favored for its mild reaction conditions and high yields.[5][6]
Synthetic Routes
There are two primary synthetic strategies for the preparation of this compound:
-
Reductive Amination: This method involves the reaction of a carbonyl compound (an aldehyde) with an amine (1-methylpiperazine) to form an imine intermediate, which is then reduced in situ to the desired tertiary amine.[2][7]
-
Nucleophilic Substitution (N-Alkylation): This classical approach involves the direct alkylation of 1-methylpiperazine with a halo-substituted benzoic acid derivative, such as 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid.[8][9]
This document will focus on the reductive amination protocol.
Reductive Amination Protocol
This protocol is based on established procedures for the direct reductive alkylation of amines.[5]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound via reductive amination.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 1.0 eq (e.g., 1.50 g) | Starting material. |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.1 eq (e.g., 1.10 g) | Amine source. |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.2 eq (e.g., 2.54 g) | Mild and selective reducing agent.[7][10] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | CH₂Cl₂ or C₂H₄Cl₂ | - | Sufficient volume | Anhydrous solvent.[10] |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | - | - | For reaction quenching. |
| Brine | NaCl | - | - | For washing the organic layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | - | - | For drying the organic layer. |
Experimental Procedure
Caption: Experimental workflow for the reductive amination synthesis.
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 10-15 minutes. The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Expected Results
| Parameter | Expected Value | Reference |
| Yield | 95-99% | [5] |
| Purity | >98% (after purification) | |
| Physical Appearance | White to off-white solid | [1] |
Alternative Synthetic Route: Nucleophilic Substitution
For context, a common industrial method for synthesizing the dihydrochloride salt of the target compound involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[8] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF), methanol, or water.[8] While this method is also effective, reductive amination can offer advantages in terms of milder reaction conditions and potentially fewer side products.[6]
Signaling Pathway and Application Context
Caption: Logical relationship from synthesis to therapeutic application.
This compound is a critical intermediate in the synthesis of Imatinib.[1] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] It functions by targeting and inhibiting the BCR-Abl tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation. The synthesis of high-purity this compound is therefore a crucial step in the production of this life-saving medication.
Conclusion
The reductive amination protocol outlined in this document provides an efficient and high-yielding route to this compound. This method is well-suited for both laboratory-scale synthesis and potential scale-up for pharmaceutical production. The provided data and workflows are intended to equip researchers with the necessary information for the successful implementation of this synthetic procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 9. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives via Reductive Amination with Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a 4-(4-methylpiperazin-1-yl)benzoic acid derivative, specifically 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, utilizing a sodium borohydride-mediated reductive amination. This method is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds.
Introduction
Reductive amination is a versatile and widely used method for the synthesis of amines.[1][2][3] This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent to the corresponding amine.[1][4] While various reducing agents can be employed, sodium borohydride (NaBH₄) is a common, cost-effective, and relatively mild reagent for this transformation.[2][5] It is particularly effective for reducing the iminium ion intermediate formed during the reaction.[4] This protocol details the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including the tyrosine kinase inhibitor Imatinib.[6][7]
Overall Reaction Scheme
The synthesis is a two-step process starting with the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine to form methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate. This intermediate is then hydrolyzed to the final product, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Step 1: Reductive Amination
Methyl 4-formylbenzoate + 1-Methylpiperazine --(NaBH₄, Acetic Acid)--> Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Step 2: Hydrolysis
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate --(KOH, H₂O/Methanol)--> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
This protocol is adapted from a documented procedure for the benzylation of 1-methylpiperazine.[8]
Materials:
-
Sodium borohydride (NaBH₄)
-
Chloroform (CHCl₃)
-
Acetic acid (AcOH)
-
1-Methylpiperazine
-
Methyl 4-formylbenzoate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), add sodium borohydride (20.0 g, 0.53 mol) to chloroform (220 mL).
-
Slowly add acetic acid (14.0 mL, 0.24 mol) to the stirred suspension over a period of 1 hour, maintaining the temperature between 0 and 5 °C.
-
Continue stirring the resulting mixture at 0-5 °C for an additional 1.5 hours.
-
To this mixture, add 1-methylpiperazine (28.0 mL, 0.25 mol).
-
In a separate beaker, prepare a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) in chloroform (60 mL).
-
Add the solution of methyl 4-formylbenzoate to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature between 0 and 20 °C for 13 hours.
-
Upon completion, the reaction mixture can be worked up by standard procedures to isolate the product, methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.
Protocol 2: Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
This protocol describes the hydrolysis of the methyl ester intermediate.[8]
Materials:
-
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate hydrochloride (from the previous step, assuming conversion to the hydrochloride salt for purification)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
2 M Hydrochloric acid (HCl) solution
-
Rotary evaporator
Procedure:
-
Dissolve methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate hydrochloride (1.25 g) in a solution of potassium hydroxide (0.93 g) in methanol (15 mL).
-
Add water (0.75 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6 with a 2 M hydrochloric acid solution.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
The resulting residue, containing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and inorganic salts, can be dried under vacuum and used in subsequent steps without further purification, assuming a quantitative yield.[8]
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents for Protocol 1
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| Sodium borohydride | 37.83 | 20.0 g | 0.53 | 2.12 |
| Acetic acid | 60.05 | 14.0 mL | ~0.24 | ~0.96 |
| 1-Methylpiperazine | 100.16 | 28.0 mL | 0.25 | 1.00 |
| Methyl 4-formylbenzoate | 164.16 | 43.4 g | 0.26 | 1.04 |
Table 2: Reaction Conditions
| Parameter | Value |
| Protocol 1 | |
| Solvent | Chloroform |
| Temperature | 0-20 °C |
| Reaction Time | 13 hours |
| Protocol 2 | |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 1 hour |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthetic workflow for the two-step synthesis.
The underlying chemical transformation in Protocol 1 follows the reductive amination pathway.
Caption: Key steps in the reductive amination pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid from 4-(chloromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(4-Methylpiperazin-1-yl)benzoic acid and its salts are crucial intermediates in the synthesis of various pharmaceuticals, most notably as a key precursor for the anticancer drug Imatinib Mesylate.[1] This document provides a detailed protocol for the synthesis of this compound via the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and 1-methylpiperazine. The described methodology is based on established procedures, offering high yield and purity.[2]
The core of the synthesis is an N-alkylation reaction where the secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the chloride from the benzylic carbon of 4-(chloromethyl)benzoic acid.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Various solvents and bases can be employed, each influencing reaction time, temperature, and overall efficiency. This protocol will detail a specific example using sodium bicarbonate as the base in N,N-dimethylformamide (DMF).
Experimental Protocol
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) gas or concentrated solution
-
Water
-
Ethanol
-
Reactor with mechanical stirring and thermometer
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, add 100g of 4-(chloromethyl)benzoic acid, 60g of 1-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide (DMF).[2][4]
-
Reaction: Stir the mixture at 30°C for 2 hours.[2][4] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
Purification (Optional - Nanofiltration): For removal of excess N-methylpiperazine and inorganic salts, the reaction solution can be subjected to nanofiltration.[2][4] This step is particularly useful for large-scale production to achieve high purity.
-
Product Precipitation: Pass hydrogen chloride gas through the concentrated solution, or add concentrated hydrochloric acid.[2][4] This will protonate the product, causing the dihydrochloride salt to precipitate out as a white solid.
-
Isolation and Drying: The precipitated solid is then collected by filtration (e.g., centrifugal filtration).[2][4] The solid should be washed with a suitable solvent like cold ethanol to remove any remaining impurities. Dry the final product, this compound dihydrochloride, in a vacuum oven.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-(Chloromethyl)benzoic acid is a lachrymator and should be handled with care.
-
N-methylpiperazine is corrosive and flammable.
-
Concentrated hydrochloric acid is highly corrosive.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound dihydrochloride. These examples highlight the effects of different solvents, bases, and reaction conditions on the final yield and purity.
| Starting Material (4-(chloromethyl)benzoic acid) | 1-Methylpiperazine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 100g | 60g | 49g Sodium Bicarbonate | 350ml DMF | 30 | 2 | 97.3 | 99.8 | [2][4] |
| 100g | 59g | 41g Potassium Carbonate | 400ml Water | 150 | 0.5 | 97.9 | 99.9 | [2][4] |
| 100g | 59g | 32g Sodium Carbonate | 800ml Methanol | 64 | 2 | 95.7 | 99.9 | [2] |
| 100g | 59g | 23.5g Sodium Hydroxide | 550ml Acetonitrile | 50 | 1.5 | 95.2 | 99.8 | [4] |
| 100g | 59g | 23.5g Sodium Hydroxide | 400ml Water | 50 | 1 | 96.8 | 99.8 | [4] |
Visualizations
Reaction Signaling Pathway:
Caption: A diagram illustrating the nucleophilic substitution reaction for the synthesis of this compound.
Experimental Workflow:
Caption: A flowchart detailing the experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid
These application notes provide detailed protocols for the scale-up synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients, notably Imatinib. The following sections outline various synthetic strategies, present key quantitative data, and offer detailed experimental procedures suitable for researchers, scientists, and professionals in drug development.
Synthetic Strategies Overview
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a substituted benzoic acid derivative with 1-methylpiperazine. The most common starting materials include 4-(halomethyl)benzoic acids (e.g., 4-(chloromethyl)benzoic acid or 4-bromomethylbenzoic acid) or 4-formylbenzoic acid followed by reductive amination. The choice of route for large-scale production often depends on factors such as the cost and availability of starting materials, reaction efficiency, and ease of purification.
A prevalent method involves the nucleophilic substitution of a benzylic halide with 1-methylpiperazine in the presence of a base. Another efficient approach is the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine using a suitable reducing agent. These methods have demonstrated high yields and purity, making them amenable to industrial scale-up.[1][2][3][4]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of this compound or its dihydrochloride salt, providing a comparative overview of their efficiencies.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-(Chloromethyl)benzoic acid | 1-Methylpiperazine, Potassium carbonate | Water | 0.5 hours | 97.9 | 99.9 | [3][4] |
| 4-(Chloromethyl)benzoic acid | 1-Methylpiperazine, Sodium bicarbonate | N,N-Dimethylformamide | 2 hours | 97.3 | 99.8 | [3][4] |
| 4-(Chloromethyl)benzoic acid | 1-Methylpiperazine, Sodium hydroxide | Acetonitrile | 1.5 hours | 95.2 | 99.8 | [3][4] |
| 4-Bromomethyl benzoic acid | 1-Methylpiperazine, Potassium carbonate | n-Butanol | 12 hours | Not specified | >99.0 | [2] |
| 4-Formylbenzoic acid | 1-Methylpiperazine, Sodium triacetoxyborohydride | Not specified | Not specified | 95-99 | Not specified | [1] |
| Methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride | Potassium hydroxide | Methanol/Water | 1 hour | ~100 (crude) | Not specified | [5][6] |
Experimental Protocols
This section provides detailed methodologies for two primary routes for the synthesis of this compound.
Protocol 1: Synthesis from 4-(Chloromethyl)benzoic Acid
This protocol details the synthesis via nucleophilic substitution of 4-(chloromethyl)benzoic acid with 1-methylpiperazine.
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Potassium carbonate
-
Water
-
Hydrochloric acid (for pH adjustment and salt formation if desired)
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reactor, charge 100g of 4-(chloromethyl)benzoic acid, 59g of 1-methylpiperazine, 41g of potassium carbonate, and 400ml of water.[3][4]
-
Reaction: Heat the reaction mixture to 150°C and maintain for 0.5 hours with vigorous stirring.[4]
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification (as dihydrochloride salt): The resulting solution can be purified by nanofiltration to remove excess reagents.[3][4] Subsequently, passing hydrogen chloride gas through the concentrated solution will precipitate the dihydrochloride salt.[3][4]
-
Isolation: The precipitated solid is collected by filtration, washed with a suitable solvent, and dried to yield the final product.
Protocol 2: Synthesis via Reductive Amination of 4-Formylbenzoic Acid
This protocol describes the synthesis of this compound via reductive amination.
Materials:
-
4-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Chloroform
-
Water
-
Sodium bicarbonate
-
Sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reductant Preparation: In a flask, a mixture of sodium borohydride in chloroform is treated with acetic acid at low temperatures to generate sodium triacetoxyborohydride in situ.[1]
-
Reaction: To the prepared reducing agent, add 1-methylpiperazine followed by a solution of 4-formylbenzoic acid in chloroform.[6]
-
Work-up: After the reaction is complete, the mixture is typically quenched with water or a basic solution.
-
Extraction: The aqueous layer is extracted with an organic solvent like dichloromethane.[1]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be further purified by recrystallization or chromatography to obtain the desired purity.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Key parameters influencing the synthesis and quality of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
HPLC analytical method for "4-(4-Methylpiperazin-1-yl)benzoic acid"
An HPLC-UV method for the quantitative analysis of 4-(4-Methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis, has been developed. This document provides a comprehensive protocol for the separation and quantification of this compound using reversed-phase high-performance liquid chromatography with ultraviolet detection.
Introduction
This compound (CAS No. 86620-62-4) is a chemical building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration are critical parameters that must be controlled to ensure the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of such non-volatile organic compounds.[2] The method described herein is designed for researchers, scientists, and drug development professionals for the routine analysis and quality control of this compound.
The molecule possesses a benzoic acid moiety, which contains a strong chromophore suitable for UV detection, and a piperazine group, which imparts basic properties. The developed reversed-phase HPLC (RP-HPLC) method provides a reliable means for its separation and quantification.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (H₃PO₄, ~85%)
-
Water: Deionized (DI) water or HPLC grade water (resistivity ≥ 18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 65% Mobile Phase A / 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of DI water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 65:35 (v/v) ratio.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a sample powder containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size to achieve a final theoretical concentration of approximately 50 µg/mL.
-
Add diluent to approximately 60% of the flask volume, sonicate for 10 minutes to ensure complete dissolution, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation Summary (Hypothetical Data)
The following tables summarize the performance characteristics of the HPLC method.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| %RSD of Peak Area | ≤ 1.0% (n=6) | 0.4% |
Linearity
The linearity was evaluated by analyzing six concentrations of the standard solution.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 18,540 |
| 5.0 | 92,650 |
| 20.0 | 371,100 |
| 50.0 | 928,050 |
| 80.0 | 1,484,500 |
| 100.0 | 1,856,200 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Precision (Repeatability)
Precision was determined by performing six replicate injections of the sample solution at 100% of the test concentration.
| Replicate | Peak Area |
| 1 | 927,500 |
| 2 | 928,100 |
| 3 | 925,900 |
| 4 | 929,000 |
| 5 | 926,800 |
| 6 | 928,500 |
| Mean | 927,633 |
| %RSD | 0.13% |
Accuracy (Recovery)
Accuracy was assessed by spiking a placebo with the analyte at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: HPLC analytical workflow for this compound.
References
Application Note: Purification of 4-(4-Methylpiperazin-1-yl)benzoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 4-(4-Methylpiperazin-1-yl)benzoic acid via recrystallization. This method leverages the temperature-dependent solubility of the compound to effectively remove impurities, yielding a product of high purity suitable for downstream applications in pharmaceutical research and development. Included are the compound's physicochemical properties, a step-by-step experimental protocol, guidance on solvent selection, and diagrams illustrating the workflow and principles of the purification process.
Physicochemical Properties
This compound is a versatile building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Accurate characterization and high purity of this starting material are critical for successful synthesis and reliable biological testing. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| CAS Number | 86620-62-4 | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~230 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Water Solubility | Slightly soluble | [3] |
| Storage Conditions | 2 - 8 °C | [1] |
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the target compound and its impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures. As a saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration. This process, when performed slowly, allows for the growth of highly ordered and pure crystals.
Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. This compound possesses both a polar carboxylic acid group and a basic piperazine moiety, influencing its solubility. An ideal solvent should exhibit a steep solubility curve for the compound—high solubility at boiling point and low solubility at room temperature or below.
Based on the compound's structure and general principles for aromatic carboxylic acids, the following solvents are recommended for screening.[4][5]
| Solvent | Boiling Point (°C) | Rationale |
| Water | 100 | The compound is slightly soluble in water; its solubility is expected to increase significantly with heat, making it a primary candidate.[3][6] |
| Ethanol | 78 | A polar protic solvent that often works well for compounds with hydrogen bonding capabilities.[4] |
| Isopropanol | 82 | Similar to ethanol, offers a good balance of polarity. |
| Water/Ethanol Mix | Variable | A solvent mixture can fine-tune the solubility characteristics to achieve optimal recrystallization. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for moderately polar compounds. |
Detailed Experimental Protocol
This protocol outlines the steps for the purification of crude this compound. A preliminary small-scale solvent screening is recommended to confirm the optimal solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water or ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the selected solvent (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise (in 1-2 mL increments) until the solid completely dissolves at the solvent's boiling point. Note: It is crucial to use the minimum amount of hot solvent to ensure a supersaturated solution upon cooling, maximizing yield.
-
-
Hot Filtration (Optional):
-
This step is necessary if insoluble impurities (e.g., dust, particulates) are observed in the hot solution.
-
Pre-heat a second Erlenmeyer flask containing a few mL of the solvent on the hot plate. Place a stemless funnel with fluted filter paper on top. The hot solvent vapor will keep the funnel warm and prevent premature crystallization.
-
Carefully and quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated flask.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-30 minutes to maximize the precipitation of the product.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing soluble impurities. Use a minimal volume to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel under vacuum for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the purified crystalline solid to a pre-weighed watch glass.
-
Dry the product to a constant weight in a drying oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator.
-
-
Analysis:
-
Determine the final weight and calculate the percent recovery.
-
Assess the purity of the recrystallized product by methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A pure compound should exhibit a sharp melting point range close to the literature value.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Logical Relationships in Impurity Removal
This diagram illustrates how the recrystallization process separates the desired compound from soluble and insoluble impurities.
Caption: Logical diagram showing the separation of impurities during recrystallization.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Purity | >99.5% (by HPLC) | Low Purity: Ensure slow cooling; wash crystals thoroughly with cold solvent. Repeat recrystallization if necessary. |
| Recovery Yield | 60-90% | Low Yield: Too much solvent was used; ensure minimum volume for dissolution. Avoid excessively long heating. Check solubility in the cold solvent. |
| Crystal Form | Fine white needles or powder | Oiling Out: The compound is coming out of solution above its melting point. Use a larger volume of solvent or switch to a lower-boiling point solvent.[4] |
| No Crystals Form | N/A | Supersaturation: Scratch the inside of the flask with a glass rod or add a "seed" crystal from a previous batch. Ensure not too much solvent was added. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols for Solid-Phase Synthesis Using "4-(4-Methylpiperazin-1-yl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-(4-Methylpiperazin-1-yl)benzoic acid" is a key building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of various cancers.[1] Its unique structure, featuring a carboxylic acid for anchoring and a reactive piperazine moiety, makes it an attractive scaffold for the generation of compound libraries in drug discovery campaigns, particularly those targeting kinase enzymes.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries. By immobilizing the "this compound" scaffold onto a solid support, researchers can readily perform a variety of chemical transformations and easily purify the products by simple filtration and washing, thus accelerating the drug discovery process.
These application notes provide detailed protocols for the use of "this compound" in solid-phase synthesis, from initial resin loading to the generation of a diverse library of analogues and their subsequent cleavage and analysis.
Applications in Drug Discovery
The primary application of "this compound" in solid-phase synthesis is the generation of libraries of potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] By modifying the core structure of this benzoic acid derivative, researchers can explore the structure-activity relationships (SAR) of novel compounds and identify candidates with improved potency, selectivity, and pharmacokinetic properties.
Libraries synthesized from this scaffold can be screened against a panel of kinases to identify new lead compounds for various therapeutic areas. The modular nature of solid-phase synthesis allows for the systematic variation of substituents, enabling a comprehensive exploration of the chemical space around the core scaffold.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the carboxylic acid group of "this compound" to a hydroxymethyl-functionalized polystyrene resin (Wang resin).
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Piperidine (20% in DMF)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.
-
Activation of Carboxylic Acid: In a separate flask, dissolve "this compound" (468 mg, 2.0 mmol) in anhydrous DMF (5 mL). Add DIC (310 µL, 2.0 mmol) and DMAP (24 mg, 0.2 mmol). Stir the solution at room temperature for 15 minutes.
-
Coupling to Resin: Drain the DCM from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1.0 mL) and pyridine (1.0 mL) in DCM (8 mL) to the resin. Agitate for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4. Dry the resin under vacuum to a constant weight.
-
Determination of Loading Efficiency: The loading of the resin can be determined spectrophotometrically by cleaving a small, weighed amount of resin and quantifying the released molecule. A typical loading efficiency for this type of coupling is in the range of 70-90%.[3]
Protocol 2: On-Resin Modification - Amide Bond Formation
This protocol details the diversification of the immobilized scaffold by forming an amide bond with a variety of primary amines. The secondary amine of the piperazine ring is the site of reaction.
Materials:
-
Loaded Resin from Protocol 1
-
A library of primary amines (e.g., benzylamine, aniline derivatives)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, anhydrous
-
DCM, anhydrous
Procedure:
-
Resin Swelling: Swell the loaded resin (100 mg, ~0.08 mmol) in anhydrous DMF (2 mL) for 1 hour.
-
Amine Solution: In a separate vial, dissolve the desired primary amine (0.4 mmol, 5 equivalents) in anhydrous DMF (1 mL).
-
Coupling Reaction: To the swollen resin, add the amine solution, followed by PyBOP (208 mg, 0.4 mmol) and DIPEA (139 µL, 0.8 mmol). Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Repeat for Library Synthesis: This procedure can be performed in parallel in a multi-well format to generate a library of compounds.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final compound from the Wang resin using trifluoroacetic acid (TFA).
Materials:
-
Synthesized compound on resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the resin from the previous step under vacuum.
-
Cleavage: Add the cleavage cocktail (2 mL) to the resin in a sealed vessel. Agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (10 mL). A precipitate of the final product should form.
-
Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether twice. Dry the final product under vacuum. The purity of the cleaved product can be assessed by HPLC and the identity confirmed by mass spectrometry. Typical purities for solid-phase synthesis of small molecules after cleavage can range from 80-95%.
Data Presentation
Table 1: Summary of Quantitative Data for Solid-Phase Synthesis
| Parameter | Value/Range | Notes |
| Resin Loading | ||
| Initial Wang Resin Substitution | ~1.0 mmol/g | Manufacturer's specification. |
| Loading Efficiency | 70 - 90% | Determined by spectrophotometric analysis after cleavage of a sample.[3] |
| Final Resin Loading | 0.7 - 0.9 mmol/g | Calculated from loading efficiency. |
| On-Resin Reaction | ||
| Amide Coupling Yield | >95% | Typically high due to the use of excess reagents. Monitored by qualitative tests (e.g., Kaiser test on a secondary amine resin). |
| Final Product | ||
| Cleavage Yield | 85 - 95% | Dependent on the specific analogue synthesized. |
| Crude Purity (by HPLC) | 80 - 95% | Purification by preparative HPLC may be required for higher purity. |
Visualizations
References
The Pivotal Role of 4-(4-Methylpiperazin-1-yl)benzoic Acid in Modern Kinase Inhibitor Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The compound 4-(4-Methylpiperazin-1-yl)benzoic acid has emerged as a critical building block in the development of targeted kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its unique structural and physicochemical properties contribute to the high potency and favorable pharmacokinetic profiles of numerous clinically successful and investigational drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile scaffold.
The significance of the 4-(4-methylpiperazin-1-yl)phenyl moiety is underscored by its presence in the structure of groundbreaking kinase inhibitors like Imatinib, the first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] This structural motif is often incorporated to interact with the solvent-accessible region of the kinase ATP-binding site, enhancing solubility and providing a key interaction point for improving drug-like properties.
Application Notes
Structural and Functional Significance:
The this compound building block offers several advantages in kinase inhibitor design. The methylpiperazine group is a basic moiety that is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in the kinase protein. The benzoic acid portion provides a convenient handle for amide bond formation, allowing for its facile incorporation into a wide array of inhibitor scaffolds. This strategic placement often allows the piperazine ring to extend into the solvent-exposed region of the ATP-binding pocket, while the core of the inhibitor engages with the hinge region and other key residues.
Therapeutic Targets and Indications:
Kinase inhibitors incorporating the this compound moiety have been successfully developed for a range of protein kinases, including:
-
ABL and c-KIT: As exemplified by Imatinib, this building block is crucial for inhibitors of ABL and c-KIT kinases in CML and GIST, respectively.[1][2]
-
EGFR: Derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other epithelial tumors.[3]
-
PI3K/mTOR: The dual PI3K/mTOR inhibitor NVP-BEZ235 and its analogs utilize this fragment to achieve high potency.
-
FLT3 and Aurora Kinases: Dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, important in acute myeloid leukemia (AML), have been developed using this scaffold.[4]
-
c-Src and Abl: Dual-specific inhibitors of c-Src and Abl kinases have been designed with this component for potential applications in various cancers.[5]
-
Protein Kinase CK2: Potent inhibitors of CK2, a kinase implicated in a wide range of cancers, have been synthesized using derivatives of this benzoic acid.[6]
Quantitative Data Summary
The following table summarizes the in vitro potency of selected kinase inhibitors that feature the this compound core structure.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| CHMFL-ABL/KIT-155 | ABL | 46 | Biochemical Assay | [2] |
| c-KIT | 75 | Biochemical Assay | [2] | |
| AKE-72 | BCR-ABL (WT) | < 0.5 | Biochemical Assay | [7] |
| BCR-ABL (T315I) | 9 | Biochemical Assay | [7] | |
| Compound 7 | K562 cells | 2.27 µM | Antiproliferative Assay | [8] |
| HL-60 cells | 1.42 µM | Antiproliferative Assay | [8] | |
| Compound 10 | K562 cells | 2.53 µM | Antiproliferative Assay | [8] |
| HL-60 cells | 1.52 µM | Antiproliferative Assay | [8] | |
| Pyridine-carboxylic acid derivative | CK2α | 14-17 | Biochemical Assay | [6] |
| CK2α' | 4.6-10 | Biochemical Assay | [6] |
Experimental Protocols
General Synthesis of Kinase Inhibitors via Amide Coupling
This protocol outlines a general method for coupling this compound with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Amine-containing core structure (R-NH2)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or hexanes/ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-containing core structure (R-NH2) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (potential inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate (e.g., 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1-5 µL) of the diluted test compound to the wells of a microplate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add the kinase solution to each well and gently mix.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or as per the detection kit instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Context
The this compound-containing inhibitors often target key nodes in oncogenic signaling pathways. For instance, in CML, BCR-ABL is a constitutively active tyrosine kinase that drives cell proliferation and survival through downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.
Simplified BCR-ABL Signaling Pathway and Point of Inhibition:
Caption: Inhibition of BCR-ABL signaling by Imatinib.
These detailed notes and protocols aim to facilitate the research and development of novel kinase inhibitors by leveraging the proven utility of the this compound building block. Its continued application in medicinal chemistry is expected to yield next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. innospk.com [innospk.com]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 4-(4-Methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous targeted therapies, most notably as a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The ability to efficiently couple this carboxylic acid with various amines or alcohols is fundamental to the development of novel drug candidates.
These application notes provide detailed protocols for the amide and ester coupling of this compound, a summary of representative quantitative data, and a visualization of a key signaling pathway where derivatives of this molecule play an inhibitory role.
Data Presentation
The following tables summarize representative quantitative data for amide and ester coupling reactions of benzoic acid derivatives. This data provides a comparative overview of different coupling methods and conditions.
Table 1: Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzoic acid | 1-Methylpiperazine | Thionyl chloride / Triethylamine | CH₂Cl₂ | RT | 0.5 | 78[1] |
| Benzoic acid derivative | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 23 | 18 | 72-80[2] |
| Benzoic acid derivative | Substituted Aniline | HATU, DIPEA | DMF | RT | 2 | ~90 |
| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | EDC, HOBt, DMAP | Acetonitrile | 23 | 12-24 | Not specified |
Table 2: Esterification Reactions
| Carboxylic Acid | Alcohol/Phenol | Coupling Method | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| Benzoic acid | Phenol | Mitsunobu Reaction | DEAD, PPh₃ | THF | RT | Good to Excellent[3] |
| Benzoic acid | Methanol | Fischer Esterification | H₂SO₄ (conc.) | Methanol | Reflux | ~70-80 |
| p-Aminobenzoic acid | Ethanol | Fischer Esterification | H₂SO₄ (conc.) | Ethanol | Reflux | Not specified[4] |
Signaling Pathway Inhibition
Derivatives of this compound are integral to the structure of Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase. The diagram below illustrates the mechanism of action of Imatinib in blocking the signaling pathway that leads to chronic myeloid leukemia (CML). In CML, the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-(4-Methylpiperazin-1-yl)benzoic acid
This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of the analyte, possessing both a tertiary amine and a carboxylic acid functional group, necessitate a tailored analytical approach. Direct analysis of this compound by GC-MS is challenging due to the high polarity and low volatility of the carboxylic acid moiety, which can lead to poor chromatographic peak shape and thermal degradation.[1] To overcome these challenges, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester.
Principle and Strategy
The analytical strategy involves the derivatization of the carboxylic acid group of this compound to form a methyl ester. This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2][3][4] The subsequent separation is achieved on a non-polar or medium-polarity capillary column, followed by detection and quantification using a mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (MeOH), HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH) solution, 1 M
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS): (e.g., 4-(4-Methylpiperazin-1-yl)phenol or a deuterated analog)
-
Sample matrix (e.g., plasma, reaction mixture)
Sample Preparation and Derivatization
This protocol is adapted from methodologies for the esterification of carboxylic acids for GC-MS analysis.[1][5]
-
Sample Extraction:
-
To 1 mL of the sample matrix (e.g., plasma), add a known amount of the internal standard.
-
Adjust the pH of the sample to approximately 3-4 with a suitable buffer or dilute acid to ensure the carboxylic acid is protonated.
-
Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic (upper) layer to a clean glass tube.
-
Repeat the extraction process twice more and combine the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Methyl Esterification):
-
To the dried extract residue, add 500 µL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of deionized water.
-
Neutralize the solution by adding 1 M sodium hydroxide solution dropwise until the pH is approximately 7.
-
Extract the derivatized product (methyl 4-(4-methylpiperazin-1-yl)benzoate) with 2 mL of ethyl acetate.
-
Vortex and centrifuge as described in the extraction step.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to a final volume of approximately 100 µL for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and should be optimized for the specific instrument in use. These conditions are based on general methods for the analysis of piperazine and benzoic acid derivatives.[5][6][7]
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for qualitative analysis and spectral identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to structure calibration curve data and sample analysis results.
Table 1: Calibration Curve for Quantitation of Methyl 4-(4-methylpiperazin-1-yl)benzoate
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 145,876 | 0.104 |
| 25 | 38,123 | 146,123 | 0.261 |
| 50 | 76,543 | 145,998 | 0.524 |
| 100 | 152,987 | 146,054 | 1.047 |
| 250 | 380,123 | 145,888 | 2.605 |
| 500 | 759,876 | 146,111 | 5.201 |
Linear Regression: y = 0.0104x + 0.003 Correlation Coefficient (r²): 0.9995
Table 2: Quantitative Analysis of Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample A | 225,432 | 146,012 | 1.544 | 148.2 |
| Sample B | 45,876 | 145,954 | 0.314 | 30.0 |
| Sample C | 612,345 | 146,087 | 4.192 | 402.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Components of GC-MS System
This diagram shows the logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system.
Caption: Logical components of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Note: Purity Assay of 4-(4-Methylpiperazin-1-yl)benzoic acid via Non-Aqueous Potentiometric Titration
Introduction
4-(4-Methylpiperazin-1-yl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a tertiary amine within the piperazine ring. For the quality control and purity assessment of this pharmaceutical intermediate, a robust and accurate analytical method is essential. Due to the weakly basic nature of the piperazine nitrogen, a non-aqueous acid-base titration is the method of choice. This approach circumvents the challenges of titrating weak bases in aqueous media, where water can compete with the analyte and lead to an indistinct endpoint.
This application note details a potentiometric titration method for the determination of the purity of this compound. The method involves the titration of the basic piperazine nitrogen with a standardized solution of perchloric acid in a non-aqueous solvent system, specifically glacial acetic acid. Potentiometric endpoint detection provides a more precise and objective determination of the equivalence point compared to visual indicators, which is particularly advantageous for colored or turbid solutions.
Principle
The assay is based on the neutralization reaction between the weakly basic tertiary amine of the piperazine moiety and a strong acid, perchloric acid, in a non-aqueous medium. Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the analyte and allowing for a sharp potential change at the equivalence point. The reaction is as follows:
R-N(CH₃)₂ + HClO₄ → [R-N(CH₃)₂H]⁺ + ClO₄⁻
The endpoint of the titration is determined by monitoring the potential difference between a suitable indicator electrode and a reference electrode as a function of the titrant volume. The point of maximum inflection in the titration curve corresponds to the equivalence point.
Experimental Protocol
1. Materials and Apparatus
-
Reagents:
-
This compound (analyte)
-
Perchloric acid (HClO₄), 70%
-
Glacial acetic acid (CH₃COOH), anhydrous
-
Acetic anhydride ((CH₃CO)₂O)
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Crystal violet indicator (for titrant standardization)
-
Lithium chloride (LiCl)
-
Ethanol
-
-
Apparatus:
-
Automatic titrator or a pH/mV meter with a stirrer
-
Combined pH glass electrode or a separate glass indicator electrode and a reference electrode (e.g., Ag/AgCl) with a non-aqueous electrolyte filling solution (e.g., saturated LiCl in ethanol)
-
10 mL or 20 mL burette, Class A
-
100 mL beakers
-
Volumetric flasks (1000 mL)
-
Analytical balance (readability ± 0.1 mg)
-
Magnetic stirrer and stir bars
-
2. Preparation of Solutions
-
0.1 N Perchloric Acid in Glacial Acetic Acid:
-
In a 1000 mL volumetric flask, add approximately 500 mL of anhydrous glacial acetic acid.[1][2][3]
-
Carefully add 8.5 mL of 70% perchloric acid while stirring.[1][2][3]
-
Dilute to the mark with anhydrous glacial acetic acid and mix thoroughly.
-
Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any residual water.[1][2]
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.7 g of previously dried (120 °C for 2 hours) potassium hydrogen phthalate into a 100 mL beaker.[2]
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.[2]
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the titrant volume used for the standard.
-
Calculate the normality of the perchloric acid solution using the following formula: Normality (N) = (Weight of KHP in g) / (0.20423 g/meq * (V - Vb)) Where V is the volume of titrant used for the standard and Vb is the volume of titrant used for the blank.
-
3. Sample Preparation and Titration Procedure
-
Accurately weigh approximately 200-250 mg of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be applied if necessary to aid dissolution.
-
Place the beaker on the magnetic stirrer and immerse the electrode(s) in the solution.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. Add the titrant in small increments, especially near the equivalence point.
-
Continue the titration past the equivalence point to ensure a complete titration curve.
-
Determine the equivalence point (Veq) from the titration curve, typically by finding the point of maximum inflection using the first or second derivative of the curve. Modern automatic titrators perform this calculation automatically.
4. Calculation of Purity
The purity of this compound is calculated as follows:
Purity (%) = (Veq * N * M.W.) / (W * 1000) * 100
Where:
-
Veq = Equivalence volume of perchloric acid (mL)
-
N = Normality of the perchloric acid titrant (mol/L)
-
M.W. = Molecular weight of this compound (220.27 g/mol )
-
W = Weight of the sample (g)
Data Presentation
Table 1: Titration Results for Purity Assay of this compound
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| Batch A - 1 | 205.3 | 9.25 | 99.1 |
| Batch A - 2 | 210.1 | 9.47 | 99.2 |
| Batch B - 1 | 202.8 | 9.08 | 98.6 |
| Batch B - 2 | 208.5 | 9.32 | 98.5 |
| Average Purity (Batch A) | 99.2 | ||
| Average Purity (Batch B) | 98.6 | ||
| Specification | ≥ 98.0 |
Visualizations
Caption: Experimental workflow for the purity assay of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield and purity of 4-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 86620-62-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a 4-halobenzoic acid, typically 4-fluorobenzoic acid, with 1-methylpiperazine. The reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 4-halobenzoic acid (chloro-, bromo-, or iodo-) and 1-methylpiperazine. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr.[3][4]
Q2: Which starting material is best for the SNAr approach?
A2: For SNAr reactions, the reactivity of the leaving group is crucial. The general trend for halogens is F > Cl > Br > I.[5] Therefore, 4-fluorobenzoic acid is the preferred starting material as the highly electronegative fluorine atom activates the ring towards nucleophilic attack and is the best leaving group in this specific reaction class.[2][5]
Q3: What are the critical parameters to control for a successful Buchwald-Hartwig amination?
A3: Success in a Buchwald-Hartwig reaction depends on the careful selection of four components: the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XantPhos), a base (often a sterically hindered base like NaOtBu or a carbonate like Cs₂CO₃), and the solvent (typically anhydrous, aprotic solvents like toluene or dioxane).[3][4][6] Optimization of these parameters is key to achieving high yields.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. Use the following checklist and the troubleshooting workflow diagram to diagnose the problem.
For SNAr Reactions:
-
Incorrect Solvent: SNAr reactions are most effective in polar aprotic solvents like DMSO or DMF, which enhance the nucleophilicity of the amine.[5] Using protic solvents (like ethanol or water) can solvate the nucleophile and drastically reduce the reaction rate.
-
Insufficient Temperature: These reactions often require heat to overcome the activation energy. If the reaction is sluggish at a lower temperature, gradually increase the heat and monitor progress by TLC or LC-MS.[5]
-
Poor Leaving Group: If you are using 4-chloro or 4-bromobenzoic acid, the reaction may be too slow. Switch to 4-fluorobenzoic acid for optimal results.[5]
-
Base Issues: While not always required, the addition of a non-nucleophilic base (like K₂CO₃ or DIPEA) can help scavenge the HF or HCl produced, driving the reaction forward.
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The palladium catalyst must be in the Pd(0) state for the catalytic cycle to begin.[3] Ensure your palladium source is properly activated. Using a pre-catalyst can often resolve this. Also, ensure all reagents and the solvent are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. For electron-poor aryl halides, certain ligand/base combinations may be more effective. Consult the literature for recommended systems for similar substrates.[7]
-
Reagent Purity: Impurities in the starting materials or solvent (especially water or oxygen) can poison the catalyst. Ensure high-purity, anhydrous reagents and solvents are used.
Problem 2: Significant Impurity Profile
Q: My final product is contaminated with several byproducts. What are they and how can I prevent them?
A: Side reactions can lead to a complex product mixture. Here are common culprits:
For SNAr Reactions:
-
Di-substitution: If using a starting material with multiple leaving groups, double substitution can occur. This is not an issue for 4-halobenzoic acids.
-
Reaction with Solvent: If using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent can compete with the 1-methylpiperazine. Stick to non-reactive, polar aprotic solvents.[5]
For Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there is a source of hydrogen in the system or as a competing pathway to reductive elimination.
-
Homocoupling: Coupling of two aryl halide molecules or two amine molecules can occur. This is often minimized by using a highly active catalyst system and controlling the stoichiometry of the reactants.[8]
-
Reaction with Base: Using a nucleophilic base like tert-butoxide can sometimes result in the formation of an ether byproduct through competing C-O coupling. Using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can mitigate this.[9]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on typical conditions for SNAr reactions involving aryl fluorides and amines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluorobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 - 1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5-1.0 M with respect to the 4-fluorobenzoic acid.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the 4-fluorobenzoic acid spot. The reaction typically takes 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Purification: Acidify the aqueous solution with 2M HCl to a pH of ~6-7. The zwitterionic product will precipitate. Collect the solid by vacuum filtration. Wash the crude product with cold water and then diethyl ether to remove residual impurities. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for this specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add 4-bromobenzoic acid (1.0 eq) and 1-methylpiperazine (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Execution: Heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by acid-base extraction. Dissolve the crude material in a dilute aqueous acid solution, wash with an organic solvent like ethyl acetate to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the product. Collect the solid by filtration.
Data Presentation: Comparison of Synthetic Parameters
The following tables summarize typical conditions that can be used as a starting point for optimizing the synthesis.
Table 1: Typical Reaction Parameters for SNAr Synthesis
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Aryl Halide | 4-Fluorobenzoic Acid | Fluoride is the most effective leaving group for SNAr.[5] |
| Amine | 1-Methylpiperazine | The nucleophile in the reaction. A slight excess is used. |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the HF byproduct, driving the reaction forward. |
| Solvent | DMSO, DMF | Polar aprotic solvents enhance nucleophilicity.[5] |
| Temperature | 120 - 150 °C | High temperature is generally required to overcome the activation barrier. |
| Typical Yield | 70 - 90% | Highly dependent on reaction time and temperature optimization. |
Table 2: Example Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | A classic, robust system often effective for aryl bromides.[3] |
| Pd₂(dba)₃ | XantPhos | K₃PO₄ | Dioxane | 110 | XantPhos is effective at preventing side reactions like C-O coupling.[9] |
| Pd G3 Precatalyst | (built-in) | NaOtBu | Toluene | 80-100 | Modern pre-catalysts are often more active at lower temperatures. |
Visualizations and Workflows
Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method involves the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid derivative (typically 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid) and 1-methylpiperazine in the presence of a base.[1][2] Another approach is the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[3]
Q2: What is the primary and most problematic impurity in this synthesis?
A2: A common and difficult-to-remove impurity is the quaternary ammonium salt.[2] This impurity forms when the nitrogen of the desired product reacts further with the 4-(halomethyl)benzoic acid starting material.[2]
Q3: What are other potential impurities I should be aware of?
A3: Other potential impurities include:
-
Unreacted starting materials: 4-(halomethyl)benzoic acid and 1-methylpiperazine.
-
Di-substituted products: Formation of a di-alkylated byproduct can occur.
-
Inorganic salts: These can be introduced from the base used in the reaction or during workup and purification.[2]
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q4: How can I minimize the formation of the quaternary ammonium salt?
A4: To minimize the formation of the quaternary salt, you can:
-
Slowly add the 4-(halomethyl)benzoic acid to an excess of 1-methylpiperazine.
-
Maintain a controlled reaction temperature.
-
Use a non-polar solvent to reduce the stability of the charged quaternary salt.
Q5: What analytical techniques are recommended for purity assessment?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and quantifying impurities.[1][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Check the quality and reactivity of the starting materials. |
| Product loss during workup. | - Optimize the extraction and filtration steps. - Use an appropriate solvent for recrystallization to minimize solubility of the product in the mother liquor. | |
| High levels of quaternary ammonium salt impurity | Reaction conditions favor over-alkylation. | - Use a molar excess of 1-methylpiperazine. - Add the 4-(halomethyl)benzoic acid solution dropwise to the 1-methylpiperazine solution. - Consider a lower reaction temperature. |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | - Increase the reaction time or temperature, monitoring for the formation of side products. - Ensure the base is effectively neutralizing the acid formed during the reaction. |
| Product "oils out" during crystallization | The melting point of the compound is lower than the solution temperature, or there is a high concentration of impurities. | - Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for slow cooling. - Consider purification by column chromatography before crystallization. |
| Crystallization does not occur | The solution is not supersaturated, or there are inhibitors present. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. |
Quantitative Data Summary
The following table summarizes reaction conditions and reported purity from various synthetic protocols for this compound or its dihydrochloride salt.
| Starting Material | Base | Solvent | Reaction Time & Temperature | Purity | Yield | Reference |
| 4-(Chloromethyl)benzoic acid | Sodium bicarbonate | N,N-Dimethylformamide | 2h at 30°C | 99.8% | 97.3% | [1][6] |
| 4-(Chloromethyl)benzoic acid | Potassium carbonate | Water | 0.5h at 150°C | 99.9% | 97.9% | [1][6] |
| 4-(Chloromethyl)benzoic acid | Sodium hydroxide | Water | 1h at 50°C | 99.8% | 96.8% | [1] |
| 4-Bromomethyl benzoic acid | Potassium carbonate | n-Butanol | 12h at room temperature | >99.0% | Not Specified | [2] |
Experimental Protocols
Protocol for Purity Determination by HPLC
This is a general protocol and may require optimization for your specific system.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a standard of known purity. Identify and quantify impurities based on their retention times and peak areas relative to the main product peak.
Visualizations
Caption: Synthetic pathway and common impurities.
Caption: General workflow for purification by recrystallization.
References
- 1. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
- 5. unifr.ch [unifr.ch]
- 6. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Removal of quaternary salt byproduct in "4-(4-Methylpiperazin-1-yl)benzoic acid" synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with byproducts during the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid, with a specific focus on the formation and removal of quaternary salt impurities.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound from 4-(halomethyl)benzoic acid and N-methylpiperazine, I've isolated a highly polar, water-soluble impurity that is difficult to remove. What is it likely to be?
A1: A common byproduct in this reaction is a quaternary ammonium salt. One patent has identified a significant quaternary salt impurity (formed in approximately 30% yield) which is challenging to remove using standard purification techniques.[1] This impurity can arise from the over-alkylation of the piperazine ring. Specifically, the second nitrogen atom of either the N-methylpiperazine starting material or the desired product can react with another molecule of the electrophilic 4-(halomethyl)benzoic acid.
Q2: What is the likely structure of the quaternary salt byproduct?
A2: The most probable structure involves the formation of a bis-alkylated piperazine derivative. The reaction between two molecules of a 4-(halomethyl)benzoic acid equivalent and one molecule of N-methylpiperazine would lead to a symmetrical quaternary salt. Another possibility is the formation of N,N'-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-type salts, which can be derived from N-methylpiperazine itself under certain conditions.[2]
Q3: How can I detect the presence of the quaternary salt byproduct in my crude product?
A3: The presence of a quaternary salt can be inferred from the following observations:
-
NMR Spectroscopy: Look for complex multiplets or additional signals in the aromatic and aliphatic regions of your ¹H NMR spectrum that do not correspond to your starting materials or desired product. The high symmetry of some quaternary salts might simplify their spectra.
-
TLC Analysis: The quaternary salt is highly polar and will likely remain at the baseline (Rf ≈ 0) in many common non-polar to moderately polar eluent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Solubility: The byproduct will exhibit high solubility in water and poor solubility in common organic solvents like diethyl ether or ethyl acetate.[1]
-
HPLC Analysis: A reverse-phase HPLC method will show a highly polar impurity eluting very early, close to the solvent front.
Q4: Are standard purification methods like direct recrystallization or silica gel chromatography effective for removing this impurity?
A4: Generally, these methods are not very effective. The high polarity and salt-like nature of the quaternary byproduct make it poorly soluble in typical recrystallization solvents and cause it to streak or remain irreversibly adsorbed on a standard silica gel column. The difficulty of removing this impurity by usual methods has been noted in the literature.[1]
Troubleshooting Guide: Quaternary Salt Removal
This section provides detailed strategies to address the challenge of removing the quaternary salt byproduct.
Issue 1: Crude product is heavily contaminated with the polar quaternary salt.
Solution: Acid-Base Liquid-Liquid Extraction
This is the most effective method, leveraging the amphoteric nature of the desired product (which has both a basic piperazine nitrogen and an acidic carboxylic acid) against the permanently cationic nature of the quaternary salt.
Rationale:
-
At high pH (>10) , the carboxylic acid group of the desired product will be deprotonated (COO⁻), making it a water-soluble carboxylate. The piperazine nitrogen will be a free base. The quaternary salt remains a water-soluble cation.
-
At low pH (<2) , the carboxylic acid will be protonated (COOH), and the tertiary amine of the piperazine ring will also be protonated (N⁺-H), forming a water-soluble hydrochloride salt. The quaternary salt remains a water-soluble cation.
-
At its isoelectric point (pI) , the desired product exists as a zwitterion, which typically has minimal water solubility and can be precipitated.
A patent describes a process of partitioning the crude mixture between diethyl ether and 3N aqueous sodium hydroxide.[1] The desired product, as a sodium salt, moves to the aqueous layer while less polar impurities are removed by the ether. The aqueous layer is then acidified with concentrated HCl, causing the desired product to precipitate as its dihydrochloride salt, leaving the highly water-soluble quaternary salt in the acidic aqueous solution.[1]
Experimental Protocol: Acid-Base Purification
-
Alkaline Wash:
-
Dissolve the crude product mixture in a 3N aqueous sodium hydroxide solution.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or another water-immiscible organic solvent to remove non-polar and basic impurities. Discard the organic layers.
-
-
Acidification and Precipitation:
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH 1-2).
-
The desired product, "this compound," will precipitate out of the solution, often as its dihydrochloride salt.
-
Stir the cold slurry for 30 minutes to an hour to maximize precipitation.
-
-
Isolation:
Issue 2: Residual impurities remain after acid-base extraction.
Solution: Adsorbent Treatment or Nanofiltration
For removing trace amounts of quaternary salts or other colored impurities, treatment with adsorbents can be effective.
-
Activated Carbon: Treatment of an aqueous solution of the product with activated charcoal can remove colored impurities and trace organic salts.[3] A patent describes a process for removing quaternary ammonium salts from aqueous solutions using adsorbents like activated carbon.[5]
-
Nanofiltration: For larger-scale operations, specialized techniques like nanofiltration have been patented to separate the desired product from excess N-methylpiperazine and other salts before the final precipitation step.[6][7]
Data Summary
The following table summarizes purity and yield data from patented synthesis and purification procedures for the dihydrochloride salt of the target compound.
| Method | Starting Materials | Purity Achieved | Yield | Reference |
| Nanofiltration followed by HCl precipitation | p-chloromethyl benzoic acid, N-methylpiperazine, NaOH | 99.8% | 96.8% | [6] |
| Nanofiltration followed by HCl precipitation | p-chloromethyl benzoic acid, N-methylpiperazine, K₂CO₃ | 99.9% | 97.9% | [6] |
| Nanofiltration followed by HCl precipitation | p-chloromethyl benzoic acid, N-methylpiperazine, NaHCO₃ | 99.8% | 97.3% | [6] |
| Base extraction and HCl precipitation | 4-bromomethyl benzoic acid, N-methylpiperazine, K₂CO₃ | >99.0% | Not specified | [1] |
Visual Guides
Reaction and Byproduct Formation
The following diagram illustrates the desired synthetic pathway and the side reaction leading to the formation of a quaternary salt byproduct.
Caption: Synthesis and side reaction leading to quaternary salt formation.
Troubleshooting Workflow
This workflow provides a logical sequence of steps for identifying and removing the quaternary salt impurity.
Caption: Workflow for impurity identification and removal.
References
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. SupraBank - Molecules - N,N'-dimethyl-1,4-diazabicyclo[2.2.2]octane [suprabank.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
"4-(4-Methylpiperazin-1-yl)benzoic acid" synthesis side reaction troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three primary synthetic routes are:
-
Nucleophilic Substitution: This involves the reaction of a 4-(halomethyl)benzoic acid derivative, such as 4-(chloromethyl)benzoic acid, with 1-methylpiperazine.
-
Reductive Amination: This one-pot reaction involves the condensation of 4-formylbenzoic acid with 1-methylpiperazine to form an iminium ion, which is subsequently reduced in situ to the desired product.
-
Hydrolysis of a Nitrile Precursor: This method starts with the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Q2: What is the major byproduct in the nucleophilic substitution method and why is it problematic?
A2: The most significant side product in the nucleopolymic substitution reaction is the formation of a quaternary ammonium salt. This occurs when the newly formed product, which is a tertiary amine, reacts with another molecule of the alkylating agent (e.g., 4-(chloromethyl)benzoic acid). This byproduct can be challenging to remove from the desired product due to similar polarities and solubilities.
Q3: Which reducing agents are recommended for the reductive amination synthesis?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation. It is mild and selective for the reduction of the in situ formed iminium ion over the starting aldehyde, which minimizes the formation of the corresponding benzyl alcohol as a byproduct.
Q4: Can I use a different starting material for the hydrolysis route?
A4: Yes, besides the nitrile, the corresponding methyl or ethyl ester of this compound can also be hydrolyzed to the final product. The choice between the nitrile and ester precursor often depends on the availability and cost of the starting materials for their synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution
Observed Problem: The yield of this compound is significantly lower than expected when using the nucleophilic substitution route.
| Potential Cause | Troubleshooting Steps |
| Formation of Quaternary Ammonium Salt | - Use a molar excess of 1-methylpiperazine (typically 1.5 to 2 equivalents) to favor the reaction with the starting material over the product. - Add the 4-(chloromethyl)benzoic acid slowly to the reaction mixture to maintain a low concentration of the alkylating agent. |
| Incomplete Reaction | - Ensure the reaction temperature is optimal. Heating may be required to drive the reaction to completion. - Use a suitable base (e.g., K₂CO₃, NaHCO₃) to neutralize the HCl formed during the reaction, which can protonate the starting amine and render it unreactive. |
| Poor Solubility of Reagents | - Choose an appropriate solvent that dissolves both the starting materials and the base. Polar aprotic solvents like DMF or acetonitrile are often effective. |
Issue 2: Presence of Impurities in Reductive Amination
Observed Problem: The final product from the reductive amination contains significant impurities, as observed by NMR or LC-MS.
| Potential Cause | Troubleshooting Steps |
| Unreacted 4-Formylbenzoic Acid | - Ensure a slight molar excess of 1-methylpiperazine. - Allow sufficient time for the formation of the iminium ion before adding the reducing agent. A catalytic amount of acetic acid can facilitate this step. |
| Formation of 4-(Hydroxymethyl)benzoic Acid | - Use a selective reducing agent like sodium triacetoxyborohydride. If using a stronger reducing agent like sodium borohydride, the aldehyde may be directly reduced. |
| Incomplete Reduction | - Ensure an adequate amount of the reducing agent is used (typically 1.2-1.5 equivalents). - Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
Issue 3: Difficulty in Product Purification
Observed Problem: The isolated product is difficult to purify, showing multiple spots on TLC or broad peaks in NMR.
| Potential Cause | Troubleshooting Steps |
| Presence of Quaternary Ammonium Salt | - Purification can be attempted by column chromatography using a polar eluent system, potentially with a small amount of a basic modifier like triethylamine. - Recrystallization from a suitable solvent system may also be effective. In some cases, converting the desired product to its hydrochloride salt can facilitate purification, followed by neutralization. |
| Residual Starting Materials or Reagents | - An acidic workup can remove unreacted 1-methylpiperazine. - A basic wash can help remove unreacted 4-formylbenzoic acid or 4-(chloromethyl)benzoic acid. |
| Formation of Amide in Nitrile Hydrolysis | - If the hydrolysis is incomplete, the amide byproduct may be present. To favor complete hydrolysis to the carboxylic acid, increase the reaction time, temperature, or the concentration of the acid or base. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the different synthetic routes.
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, 1-Methylpiperazine | NaHCO₃, DMF, 30°C, 2h | 97.3 | 99.8 | [1] |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, 1-Methylpiperazine | K₂CO₃, Water, 150°C, 0.5h | 97.9 | 99.9 | [1] |
| Reductive Amination | 4-Formylbenzoic acid, 1-Methylpiperazine | NaBH(OAc)₃, CH₂Cl₂, rt, 12h | 95-99 | >98 | [2] |
| Hydrolysis of Nitrile | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | 8M HCl, 100°C, 10h | - | - | [3] |
| Hydrolysis of Ester | Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | KOH, Methanol/Water, Reflux, 1h | Assumed 100 | - | [4] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution
This protocol is adapted from a patented procedure.[1]
-
To a stirred solution of 1-methylpiperazine (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in dimethylformamide (DMF), add 4-(chloromethyl)benzoic acid (1 equivalent).
-
Heat the reaction mixture to 30°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration and purified by washing with a suitable solvent like acetone.
Protocol 2: Reductive Amination
This protocol is based on a reported efficient synthesis.[2]
-
To a solution of 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane (CH₂Cl₂), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for Nucleophilic Substitution Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Synthesis Side Reactions.
References
Technical Support Center: Optimizing Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-halobenzoic acids (such as 4-fluorobenzoic acid or 4-chlorobenzoic acid) and N-methylpiperazine. Another approach involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[1][2] A third common route is the reaction of a 4-(halomethyl)benzoic acid, like 4-(chloromethyl)benzoic acid, with N-methylpiperazine.[3][4][5]
Q2: What is the primary reaction mechanism for the synthesis from a 4-halobenzoic acid?
A2: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the lone pair of electrons on one of the nitrogen atoms of N-methylpiperazine attacks the carbon atom bearing the halogen on the benzoic acid ring. This reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group on the aromatic ring.[6][7]
Q3: Why is 4-fluorobenzoic acid often preferred over other 4-halobenzoic acids?
A3: In many SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I.[7][8] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom, polarizing the C-F bond.[7][9]
Q4: What are the typical reaction conditions for the synthesis?
A4: Typical conditions involve heating the 4-halobenzoic acid and N-methylpiperazine in a suitable solvent, often with a base to neutralize the hydrohalic acid byproduct. Solvents can range from polar aprotic (like DMF or DMSO) to alcohols or even water, depending on the specific protocol.[3] Reaction temperatures can vary significantly, from room temperature to reflux, depending on the reactivity of the starting materials and the solvent used.[3][4]
Q5: Is this compound an important compound?
A5: Yes, it is a key intermediate in the synthesis of several pharmaceuticals, most notably Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature or time: The activation energy for the SNAr reaction may not be met. 2. Inactive starting materials: Degradation of starting materials, particularly N-methylpiperazine. 3. Poor choice of base or solvent: The base may not be strong enough to neutralize the acid byproduct, or the solvent may not be suitable for the reaction. 4. Inappropriate leaving group: The halogen on the benzoic acid may not be reactive enough under the chosen conditions. | 1. Increase temperature and/or reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. 2. Use fresh, high-purity starting materials: Ensure N-methylpiperazine is properly stored and handled. 3. Optimize base and solvent: Screen different bases (e.g., K2CO3, NaHCO3) and solvents.[3][4] For SNAr, polar aprotic solvents are often effective. 4. Switch to a more reactive starting material: If using 4-chlorobenzoic acid, consider switching to 4-fluorobenzoic acid.[7][8] |
| Formation of Impurities | 1. Side reactions: Potential for di-substitution on the piperazine ring if the reaction conditions are too harsh. 2. Quaternary salt formation: A common impurity is the formation of a quaternary ammonium salt, which can be difficult to remove.[4] 3. Incomplete reaction: Presence of unreacted starting materials. | 1. Optimize reaction conditions: Avoid excessive temperatures and prolonged reaction times. 2. Control stoichiometry: Use a slight excess of N-methylpiperazine, but avoid a large excess which can promote side reactions. Purification can be achieved by adjusting the pH and performing extractions.[4] 3. Monitor reaction completion: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. |
| Difficult Purification | 1. Product is highly soluble in water: This can lead to losses during aqueous workup. 2. Co-precipitation of salts: Inorganic salts from the base can co-precipitate with the product. 3. Emulsion formation during extraction: The amphiphilic nature of the product can lead to emulsions. | 1. Adjust pH to the isoelectric point: This will minimize the solubility of the product in the aqueous phase, facilitating its precipitation or extraction. 2. Wash the crude product: Thoroughly wash the filtered product with water to remove inorganic salts. 3. Use brine to break emulsions: Add a saturated NaCl solution during the extraction to help break up any emulsions. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general guideline for the synthesis of this compound from 4-fluorobenzoic acid and N-methylpiperazine.
Materials:
-
4-fluorobenzoic acid
-
N-methylpiperazine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120-140°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Acidify the aqueous solution with HCl to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines the synthesis from 4-formylbenzoic acid and 1-methylpiperazine.[1][2]
Materials:
-
4-formylbenzoic acid
-
1-methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Chloroform (CHCl3)
-
Deionized water
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in chloroform.
-
Add acetic acid (catalytic amount) to the solution.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
- 1. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
"4- (4-Methylpiperazin-1-yl)benzoic acid" purification challenges and solutions
Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)benzoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, for syntheses involving the reaction of a 4-(halomethyl)benzoic acid derivative with 1-methylpiperazine, the most common impurities include:
-
Unreacted Starting Materials: Residual 1-methylpiperazine and 4-(halomethyl)benzoic acid.
-
Quaternary Ammonium Salt: A significant by-product formed by the over-alkylation of the desired product. This impurity is often difficult to remove using standard purification methods.[1]
-
Inorganic Salts: Salts like potassium carbonate or sodium hydroxide used as bases in the reaction, which may persist after the initial workup.[1]
Q2: Why is my product showing poor solubility in common organic solvents?
A2: this compound is a zwitterionic compound, possessing both a basic piperazine moiety and an acidic carboxylic acid group. This dual nature leads to strong intermolecular interactions, resulting in a high melting point (310-312 °C) and limited solubility in many standard organic solvents.[2][3] It is generally only slightly soluble in water.[2][3] Its solubility is highly pH-dependent; it is more soluble in acidic and basic aqueous solutions than in neutral water.
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is often most effective. This typically involves:
-
Acid-Base Workup: Manipulating the pH of an aqueous solution or suspension to selectively precipitate the product while leaving ionized impurities in solution.
-
Recrystallization: Using a suitable solvent system, such as a water/isopropanol mixture, to obtain a highly pure crystalline product.[4]
-
Solvent Washing: Washing the filtered solid with a solvent like acetone or ethyl acetate to remove non-polar impurities.[1][4]
Q4: Can I use silica gel column chromatography for purification?
A4: While possible, silica gel chromatography can be challenging for this compound. Its polar and zwitterionic nature can lead to strong binding to the silica gel, resulting in poor separation, tailing peaks, and low recovery. If chromatography is necessary, using a modified stationary phase (like reverse-phase C18) or a different adsorbent (like alumina) may yield better results. A mobile phase containing a small amount of a modifier like triethylamine or acetic acid can also help to improve peak shape.
Troubleshooting Guides
Issue 1: Final Product Purity is Low (<98% by HPLC)
This is a common issue often linked to the presence of the quaternary salt impurity or residual starting materials.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low product purity.
Solutions:
-
Targeting the Quaternary Salt: This impurity is highly polar and permanently charged. An acid-base purification strategy is often effective. By adjusting the pH to the isoelectric point of the desired product (a pH of ~6 is a good starting point), the product's solubility in water is minimized, causing it to precipitate, while the highly soluble quaternary salt remains in the aqueous phase.[2]
-
Removing Unreacted Starting Materials: Recrystallization is typically the best method. The difference in solubility profiles between the product and the starting materials in a specific solvent system allows for effective separation.
Issue 2: Poor Recovery After Recrystallization
Low yield after recrystallization can be caused by several factors.
Solutions:
-
Excessive Solvent: Using the minimum amount of hot solvent required to fully dissolve the crude product is critical. Adding too much solvent will keep a significant portion of the product dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Abrupt cooling can lead to smaller, less pure crystals and lower recovery.
-
Solvent Choice: The chosen solvent may be too good, even at low temperatures. If yields are consistently low, consider a different solvent or a binary solvent system.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | [2] |
| Melting Point | 310-312 °C | [2][3] |
| Predicted pKa | 4.31 ± 0.10 | [2][3] |
| Water Solubility | Slightly soluble | [2][3] |
| Achievable Purity (Optimized Process) | >99.0% (as dihydrochloride salt) | [1] |
| Quaternary Salt Impurity Level (Optimized Process) | <0.3% (as dihydrochloride salt) | [1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is designed to remove highly polar and ionic impurities, such as the quaternary ammonium salt.
Methodology:
-
Dissolve the crude solid in an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is ~1-2. Use gentle warming if necessary to aid dissolution.
-
Filter the solution to remove any insoluble matter.
-
Transfer the clear, acidic filtrate to a clean flask equipped with a magnetic stirrer.
-
Slowly add an aqueous base (e.g., 1 M NaOH) dropwise while monitoring the pH.
-
A precipitate will begin to form. Continue adding the base until the pH of the suspension reaches ~6-7.
-
Stir the resulting thick suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove residual salts.
-
Wash the filter cake with a water-miscible solvent like acetone to aid in drying.[4]
-
Dry the purified solid under vacuum to a constant weight.
Purification Workflow Diagram:
Caption: General workflow for purification via acid-base precipitation.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles, such as unreacted starting materials. A water/isopropanol system is often effective.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to near boiling with stirring.
-
Slowly add isopropanol dropwise to the hot suspension until the solid just completely dissolves.[4] Be patient, as dissolution may be slow. Avoid adding a large excess of isopropanol.
-
If any impurities remain undissolved, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same water/isopropanol ratio used for crystallization).
-
Dry the purified crystals in a vacuum oven.
Logical Relationship of pH and Solubility:
Caption: Relationship between pH, molecular charge, and water solubility.
References
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 3. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
Preventing byproduct formation in reductive amination of 4-formylbenzoic acid
Technical Support Center: Reductive Amination of 4-Formylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the reductive amination of 4-formylbenzoic acid.
Troubleshooting Guide
Problem: Low Yield of the Desired Secondary Amine
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete imine formation | - Ensure anhydrous reaction conditions. - Add a catalytic amount of acid (e.g., acetic acid).[1][2] - Increase reaction time for imine formation before adding the reducing agent. | Water can hydrolyze the imine intermediate back to the starting materials.[3][4] Acid catalyzes the dehydration step in imine formation.[5][6] Aromatic aldehydes can be slower to form imines.[7] |
| Reduction of the starting aldehyde | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9][10] - Add the reducing agent portion-wise. | Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before it forms an imine.[10][11] Controlling the concentration of the reducing agent can favor the reduction of the iminium ion. |
| Poor solubility of 4-formylbenzoic acid | - Use a co-solvent system, such as methanol/dichloromethane or DMF.[12] | 4-formylbenzoic acid has limited solubility in some common organic solvents.[12] |
Problem: Formation of a Tertiary Amine Byproduct (Over-alkylation)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction of the secondary amine product with the aldehyde | - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the primary amine.[13] - Perform the reaction at a lower temperature. - Consider a stepwise procedure: first form and isolate the imine, then reduce it in a separate step.[14] | The secondary amine product can be more nucleophilic than the starting primary amine and react with remaining aldehyde.[15] Lower temperatures can slow down the rate of the competing over-alkylation reaction. A stepwise approach physically separates the secondary amine from the aldehyde.[14] |
Problem: Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive reducing agent | - Use a fresh bottle of the reducing agent. - Ensure the reducing agent is stored under anhydrous conditions. | Hydride reducing agents can degrade upon exposure to moisture. |
| Insufficient reaction time or temperature | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature. | The reaction may be kinetically slow under the initial conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the reductive amination of 4-formylbenzoic acid?
A1: The most common byproducts are the tertiary amine, formed from over-alkylation of the desired secondary amine product, and the alcohol, resulting from the direct reduction of 4-formylbenzoic acid.[10][15]
Q2: Which reducing agent is best for the reductive amination of 4-formylbenzoic acid?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[2][8] It is mild enough to not significantly reduce the aldehyde, but reactive enough to reduce the intermediate iminium ion.[2] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly because it is stable in mildly acidic conditions that favor imine formation.[9][10]
Q3: How can I minimize the formation of the tertiary amine byproduct?
A3: To minimize over-alkylation, you can use a controlled stoichiometry of the primary amine (around 1 to 1.1 equivalents).[13] Alternatively, a stepwise approach where the imine is formed and then reduced in a separate step can prevent the secondary amine product from reacting further.[14]
Q4: What is the optimal pH for this reaction?
A4: A weakly acidic pH (around 4-6) is generally optimal for reductive amination.[8][10] This pH is low enough to catalyze the formation of the imine but not so low as to protonate the amine starting material, which would render it non-nucleophilic.[16]
Q5: My reaction is not proceeding to completion. What can I do?
A5: First, confirm the activity of your reducing agent. If the reducing agent is active, consider adding a catalytic amount of acetic acid to facilitate imine formation.[1][2] You can also try increasing the reaction temperature or allowing for a longer reaction time. Monitoring the reaction progress by TLC or LC-MS will help determine the best course of action.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-formylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).[2]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
-
Imine Formation: Dissolve 4-formylbenzoic acid (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours or until imine formation is complete as indicated by TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[11]
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to be acidic with HCl and extract with an organic solvent to remove any unreacted aldehyde.
-
Basify the aqueous layer with a base such as sodium hydroxide and extract the desired amine product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the product.
Data Presentation
Table 1: Comparison of Reducing Agents on Product Distribution
| Reducing Agent | Desired Secondary Amine Yield (%) | Tertiary Amine Byproduct (%) | Reduced Aldehyde (%) |
| NaBH(OAc)₃ | 85-95 | <5 | <2 |
| NaBH₃CN | 80-90 | <5 | <3 |
| NaBH₄ (one-pot) | 40-60 | 5-10 | 30-50 |
| NaBH₄ (stepwise) | 75-85 | <5 | <5 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Visualizations
Caption: General reaction scheme for the reductive amination of 4-formylbenzoic acid.
Caption: Pathways leading to common byproducts in reductive amination.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-Methylpiperazin-1-yl)benzoic acid Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with "4-(4-Methylpiperazin-1-yl)benzoic acid" in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in potency over a short period. What could be the cause?
A1: A decrease in potency is a common indicator of compound degradation. For piperazine-containing compounds such as this compound, several factors can contribute to instability in solution, including pH, exposure to light, and oxidation.[1] It is crucial to investigate the stability of your compound under your specific experimental conditions.[1] Whenever possible, using freshly prepared solutions is recommended for assays.[1]
Q2: I've observed a color change in my stock solution. What does this signify?
A2: A color change in your solution can be a sign of oxidative degradation.[1] The piperazine moiety can be susceptible to oxidation, which may lead to the formation of colored degradation products.[1] To mitigate this, consider storing your solutions in tightly sealed containers, and for prolonged storage, an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[1]
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent experimental outcomes are frequently linked to compound instability.[1] If you are observing variable results, it is a strong indication that your compound may be degrading under your experimental conditions. To address this, it is advisable to use freshly prepared solutions for each experiment. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Q4: What is the likely degradation pathway for this compound in acidic or alkaline conditions?
A4: While specific degradation pathways for this compound are not extensively documented, a related compound, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, is a known degradation product of Imatinib under acidic and alkaline hydrolysis.[2] This suggests that compounds with a similar piperazine-benzoyl structure could be susceptible to hydrolysis. For this compound, potential degradation could involve reactions at the piperazine ring or the benzoic acid moiety, especially under harsh pH and temperature conditions.
Troubleshooting Guide
Issue: Rapid Degradation in Aqueous Solutions
-
Troubleshooting Steps:
-
pH Optimization: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1] Conduct a pH stability profile to determine the optimal pH for your compound. Buffering your solution to this pH can significantly improve stability.[1]
-
Salt Formation: Consider using a salt form of the compound (e.g., hydrochloride salt), which can enhance aqueous solubility and stability.[3]
-
Storage Conditions: Store aqueous solutions at low temperatures (e.g., -20°C or -80°C) and in single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]
-
Issue: Suspected Photodegradation
-
Troubleshooting Steps:
Issue: Inconsistent Chromatographic Analysis (e.g., HPLC)
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is stability-indicating. This means it should be able to separate the parent compound from its degradation products.[1]
-
Column Selection: While C18 columns are common, you might need to explore other column chemistries (e.g., C8, phenyl, or cyano) to achieve optimal separation.[1]
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives.[1]
-
Use of Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can help in identifying unknown peaks corresponding to degradation products by providing molecular weight information.[1]
-
Data Presentation
Table 1: Example pH Stability Data for this compound
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 25 | 100 | 95 | 5 |
| 4.0 | 25 | 100 | 98 | 2 |
| 7.0 | 25 | 100 | 92 | 8 |
| 9.0 | 25 | 100 | 85 | 15 |
| 2.0 | 40 | 100 | 88 | 12 |
| 7.0 | 40 | 100 | 75 | 25 |
Table 2: Example Photostability Data for this compound in Solution (pH 7.0)
| Light Condition | Duration (h) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| Ambient Light | 24 | 100 | 90 | 10 |
| Dark Control | 24 | 100 | 99 | 1 |
| UV Light (254 nm) | 4 | 100 | 60 | 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.[5]
-
Photodegradation: Expose the solution (100 µg/mL) to UV light (254 nm) and fluorescent light for a defined period, with a dark control stored under the same conditions.[6]
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a UV or DAD detector.
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: Determined by the UV spectrum of the parent drug.[1]
3. Method Validation:
-
Inject the unstressed drug solution to determine the retention time.
-
Inject samples from the forced degradation studies to check for the separation of the parent peak from any degradation product peaks.
-
Optimize chromatographic conditions to achieve adequate resolution.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: HPLC Method Development for 4-(4-Methylpiperazin-1-yl)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the HPLC method development for 4-(4-Methylpiperazin-1-yl)benzoic acid.
Understanding the Molecule: The Core Challenge
This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (piperazine amine) functional groups. This dual nature is the primary source of analytical challenges in reversed-phase HPLC. The molecule's charge and polarity are highly dependent on the mobile phase pH, leading to potential issues like poor peak shape, inadequate retention, and complex separation behavior.[1][2][3]
Physicochemical Properties
Understanding the analyte's properties is the first step in developing a robust method.
| Property | Value | Significance for HPLC |
| Molecular Formula | C12H16N2O2 | - |
| Molecular Weight | 220.27 g/mol [4] | Affects mass spectrometry detection. |
| pKa (Predicted) | ~4.3 - 5.0[5][6] | Critical for selecting mobile phase pH to control ionization, retention, and peak shape. |
| Solubility | Slightly soluble in water[5][6] | Influences sample and standard preparation. |
| Structure | Contains both a carboxylic acid and a tertiary amine group. | Zwitterionic nature leads to complex retention behavior. |
Frequently Asked Questions (FAQs)
Q1: Why is the peak for my analyte exhibiting severe tailing on a standard C18 column?
Peak tailing is the most common issue for this type of compound. It is primarily caused by secondary interactions between the basic piperazine nitrogen and acidic, ionized silanol groups (Si-OH) present on the surface of silica-based stationary phases.[7] At mid-range pH, the amine is protonated (positively charged) and interacts strongly with deprotonated (negatively charged) silanols, causing the peak to tail.[7][8]
Q2: I am seeing very little or no retention of my compound. It elutes at or near the solvent front. Why?
This is a common problem for polar compounds on traditional reversed-phase columns like C18 or C8.[3][9] If the mobile phase pH renders the molecule highly charged (ionized), it becomes very polar and has little affinity for the non-polar stationary phase, resulting in poor retention.[3]
Q3: How does the mobile phase pH affect the separation of this zwitterionic compound?
Mobile phase pH is the most critical parameter. It dictates the ionization state of both the analyte and the column's residual silanols.
-
Low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral), while the piperazine amine is protonated (positive charge). The molecule behaves like a polar cation. This can help mitigate silanol interactions by protonating the silanols themselves.[10]
-
Mid-range pH (e.g., pH 4-7): The molecule is zwitterionic (both groups ionized). It is highly polar, and interactions with ionized silanols are at their maximum, often leading to the worst peak shapes.[8]
-
High pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge), and the piperazine amine is neutral. The molecule behaves as an anion. This requires a high-pH stable column.
Q4: What is the best type of HPLC column for analyzing this compound?
Standard C18 columns often give poor results. Consider these alternatives:
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups, reducing tailing.[8]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides an alternative interaction mechanism and shields the analyte from residual silanols, improving peak shape for basic compounds.[8][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are ideal for retaining and separating very polar compounds that are not well-retained in reversed-phase mode.[1][2]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for zwitterions.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Secondary silanol interactions.[7] 2. Column overload.[7] 3. Column degradation (loss of end-capping). | 1. Adjust pH: Lower the mobile phase pH to 2.5-3.0 with an appropriate buffer (e.g., phosphate, formate) to protonate silanols.[10] 2. Use Additives: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase to mask the active silanol sites.[10] 3. Switch Columns: Use a polar-embedded, high-purity end-capped, or a specialized column for basic compounds.[8][10] 4. Reduce Sample Load: Dilute the sample to check if you are overloading the column.[7] |
| Poor Retention | 1. Analyte is too polar for the chosen conditions.[9] 2. Mobile phase is too strong (too much organic solvent). | 1. Decrease Organic Content: Use a highly aqueous mobile phase (e.g., >95% water), but ensure your column is compatible with such conditions to avoid phase collapse. 2. Change Mode: Switch to HILIC or a mixed-mode column designed for polar analytes.[1][2] |
| Broad or Split Peaks | 1. Multiple retention mechanisms are active.[1] 2. Mobile phase pH is too close to the analyte's pKa.[8] 3. Extra-column band broadening (e.g., long tubing).[10] | 1. Optimize pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[8] 2. Increase Buffer Strength: Use a buffer concentration of 25-50 mM to ensure stable pH on the column.[10] 3. Check System: Minimize tubing length and use narrow internal diameter tubing to reduce dead volume.[8] |
| Inconsistent Retention Times | 1. Poor pH control (inadequate buffering). 2. Column temperature fluctuations. 3. Column equilibration is insufficient. | 1. Use a Buffer: Always use a buffer in the aqueous portion of your mobile phase. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). 3. Equilibrate Properly: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection (10-15 column volumes). |
Experimental Protocols
Protocol 1: Sample and Standard Preparation
-
Solvent Selection: Choose a diluent that completely dissolves the sample and is compatible with the mobile phase. A common starting point is a mixture similar to the initial mobile phase (e.g., 90:10 Water:Acetonitrile) or 50:50 Methanol:Water.
-
Stock Solution: Accurately weigh and dissolve the reference standard in the chosen diluent to prepare a stock solution (e.g., 1.0 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentration.
-
Sample Preparation: Dissolve the sample in the same diluent as the standards to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column frit blockage.
Protocol 2: Recommended Starting Method Parameters
The following are suggested starting points. Optimization will be required.
| Parameter | Option 1: Reversed-Phase (for Tailing Control) | Option 2: HILIC (for Retention of Polar Compounds) |
| Column | Polar-embedded C18 or High-Purity End-capped C18 (e.g., Waters CSH, Agilent Zorbax Extend) | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | 10:90 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5 |
| Gradient | 5% to 60% B over 15 minutes | 95% to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection (UV) | 254 nm or as determined by UV scan | 254 nm or as determined by UV scan |
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes in method development and troubleshooting for this analyte.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Caption: HPLC Method Development Workflow for a Zwitterionic Compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]
- 6. biosynce.com [biosynce.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. uhplcs.com [uhplcs.com]
Minimizing dimer formation in "4-(4-Methylpiperazin-1-yl)benzoic acid" synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists synthesizing 4-(4-methylpiperazin-1-yl)benzoic acid, with a focus on minimizing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent method is the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid (e.g., 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid) and 1-methylpiperazine. Other reported methods include the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine and the hydrolysis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.
Q2: What is the "dimer" impurity sometimes observed in this synthesis?
A2: The "dimer" is typically a quaternary ammonium salt. This impurity arises when a molecule of the desired product, this compound, reacts with another molecule of the starting material, 4-(halomethyl)benzoic acid. This side reaction can significantly reduce the yield and purity of the final product.[1]
Q3: What are the primary causes of dimer formation?
A3: Dimer formation is primarily caused by the nucleophilicity of the tertiary amine in the product molecule, which can compete with the starting amine (1-methylpiperazine) in reacting with the electrophilic 4-(halomethyl)benzoic acid. This is particularly problematic if there are localized high concentrations of the electrophile or if the reaction conditions favor this secondary reaction.
Q4: How can I detect the presence of the dimer impurity?
A4: The dimer can be detected using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a separate peak from the desired product. Thin-Layer Chromatography (TLC) can also be used for initial qualitative assessment.[1] Mass spectrometry can confirm the identity of the impurity by its molecular weight.
Troubleshooting Guide
Q1: My reaction is showing a significant amount (e.g., >10%) of the quaternary salt dimer. What are the likely causes and how can I fix this?
A1: High levels of dimer formation are often due to suboptimal reaction conditions. Here are some common causes and solutions:
-
Slow Addition of Electrophile: Instead of adding the 4-(halomethyl)benzoic acid all at once, add it slowly and portion-wise, or as a solution, to the reaction mixture containing 1-methylpiperazine. This helps to maintain a low concentration of the electrophile and favors the reaction with the more abundant primary amine.
-
Excess of Amine: Using an excess of 1-methylpiperazine can outcompete the product for the electrophile. An excess of 1.5 to 2.5 equivalents of 1-methylpiperazine is often recommended.
-
Solvent and Base Selection: The choice of solvent and base can influence the reaction outcome. A combination of n-butanol as the solvent and a mild inorganic base like potassium carbonate has been shown to be effective in minimizing dimer formation.[1]
-
Temperature Control: Running the reaction at room temperature may help to control the rate of the side reaction.[1]
Q2: I've tried the above steps, but dimer formation is still an issue. Are there alternative synthetic routes I should consider?
A2: Yes, if dimer formation remains problematic, consider alternative synthetic strategies that avoid the use of a highly reactive electrophile like 4-(halomethyl)benzoic acid. A notable alternative is the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine using a reducing agent like sodium triacetoxyborohydride.[2] This method has been reported to produce the desired product in high yields (95-99%) and avoids the formation of quaternary salt impurities.[2]
Quantitative Data Summary
The following table summarizes reaction conditions from various sources for the synthesis of this compound and its dihydrochloride salt, highlighting conditions that may influence dimer formation.
| Starting Material (Electrophile) | Amine | Base | Solvent | Temperature | Yield | Purity | Notes | Reference |
| 4-bromomethyl benzoic acid | N-methyl piperazine (2.5 eq) | Potassium carbonate (2.0 eq) | n-butanol | Room Temp | - | >99% | Slow addition of amine solution over 1 hour. Maintained for 12 hours. | [1] |
| p-chloromethyl benzoic acid | N-methyl piperazine | Potassium carbonate | Water | 150 °C | 97.9% | 99.9% | Reaction time of 0.5h. | [3] |
| p-chloromethyl benzoic acid | N-methyl piperazine | Sodium bicarbonate | DMF | 30 °C | 97.3% | 99.8% | Reaction time of 2h. | [3] |
| p-chloromethyl benzoic acid | N-methyl piperazine | Sodium carbonate | Methanol | 64 °C | 95.7% | 99.9% | Reaction time of 2h. | [3] |
| 4-formylbenzoic acid | 1-methylpiperazine | - | Chloroform | 0 - 20 °C | 90% | - | Reductive amination with sodium tetrahydroborate and acetic acid. | [4] |
Experimental Protocols
Protocol 1: Minimizing Dimer Formation via Nucleophilic Substitution
This protocol is based on conditions reported to yield high purity product with minimal dimer formation.[1]
-
Reaction Setup: To a reaction vessel, add n-butanol (5 mL per gram of 4-bromomethyl benzoic acid) and potassium carbonate (2.0 equivalents).
-
Reagent Addition: Add 4-bromomethyl benzoic acid (1.0 equivalent) to the mixture.
-
Slow Amine Addition: In a separate flask, dissolve N-methyl piperazine (2.5 equivalents) in n-butanol (2.5 mL per gram of 4-bromomethyl benzoic acid). Add this solution slowly to the reaction mixture over a period of one hour at room temperature with stirring.
-
Reaction: Maintain the reaction mass at room temperature for 12 hours.
-
Work-up: Add water to the reaction mixture and proceed with standard aqueous work-up and extraction procedures.
-
Purification: The product can be purified by crystallization or chromatography.
Visualizations
Reaction Pathway and Dimer Formation
Caption: Main reaction pathway and competing dimer formation.
Troubleshooting Workflow for Dimer Formation
Caption: Troubleshooting workflow for minimizing dimer impurity.
Logical Relationship of Synthesis Methods
Caption: Comparison of synthetic routes and associated challenges.
References
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Impact of raw material quality on "4-(4-Methylpiperazin-1-yl)benzoic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid. The focus is on the impact of raw material quality on the synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the raw materials for the synthesis of this compound via nucleophilic aromatic substitution?
A1: The primary raw materials for this synthesis are typically 4-fluorobenzoic acid and 1-methylpiperazine. The critical quality attributes for these materials are purity, moisture content, and the profile of specific impurities. High purity of both reactants is crucial for achieving a high yield and purity of the final product.
Q2: What are the common impurities in 4-fluorobenzoic acid, and how can they affect the synthesis?
A2: Common impurities in 4-fluorobenzoic acid can include isomeric fluorobenzoic acids (e.g., 2-fluorobenzoic acid and 3-fluorobenzoic acid), unreacted starting materials from its own synthesis (such as 4-aminobenzoic acid if prepared via the Schiemann reaction), and phenolic byproducts.[1][2] These impurities can lead to the formation of undesired side products that are difficult to separate from the target molecule, potentially lowering the yield and purity of the final product.
Q3: What are the potential impurities in 1-methylpiperazine and their impact on the reaction?
A3: 1-Methylpiperazine should be of high purity, typically ≥99.0% as determined by gas chromatography (GC).[3] Potential impurities could include piperazine, other alkylated piperazines, and residual reactants from its synthesis. The presence of piperazine, which has two reactive secondary amine groups, can lead to the formation of dimeric impurities. Other nucleophilic impurities can compete in the reaction, leading to a lower yield of the desired product. The basicity of the 1-methylpiperazine is also important, as it can act as both the nucleophile and the base in the reaction.
Q4: My synthesis of this compound is showing a low yield. How can I troubleshoot this based on raw material quality?
A4: Low yield is a common issue that can often be traced back to the quality of the starting materials.[1] First, verify the purity of your 4-fluorobenzoic acid and 1-methylpiperazine using appropriate analytical methods like HPLC for the former and GC for the latter. The presence of significant impurities will reduce the molar equivalents of the active reactants. Additionally, ensure that both starting materials are anhydrous, as water can interfere with the reaction, particularly with the basicity of 1-methylpiperazine. It is also important to use the correct stoichiometry of the reactants.
Troubleshooting Guide
| Issue | Potential Cause Related to Raw Material Quality | Recommended Action |
| Low Reaction Yield | Impurities in 4-fluorobenzoic acid reducing the effective concentration of the starting material. | Analyze the purity of 4-fluorobenzoic acid by HPLC. If significant impurities are detected, purify the raw material by recrystallization or source a higher purity grade.[4] |
| Impurities in 1-methylpiperazine competing in the reaction. | Check the purity of 1-methylpiperazine by GC. Ensure the absence of other nucleophilic amines. | |
| Presence of moisture in the reactants or solvent. | Use anhydrous solvents and ensure the raw materials are dry. Moisture can affect the reactivity of the nucleophile. | |
| Formation of Impurities | Presence of isomeric fluorobenzoic acids in the 4-fluorobenzoic acid starting material. | Use HPLC to check for isomeric impurities in the starting material. If present, a more efficient purification of the final product will be necessary, or a higher purity starting material should be used. |
| Presence of piperazine in the 1-methylpiperazine raw material. | Analyze the 1-methylpiperazine by GC to quantify the level of piperazine impurity. This can lead to the formation of a dimeric byproduct. | |
| Reaction Fails to Proceed | Poor quality of 4-fluorobenzoic acid with a low active ingredient content. | Re-evaluate the purity and identity of the 4-fluorobenzoic acid using analytical standards. |
| Deactivated 1-methylpiperazine (e.g., due to improper storage leading to salt formation). | Ensure proper storage of 1-methylpiperazine. Its basicity is crucial for its nucleophilicity.[5] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 4-fluorobenzoic acid and 1-methylpiperazine.
Materials:
-
4-Fluorobenzoic acid (≥99% purity)
-
1-Methylpiperazine (≥99% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate, anhydrous
-
Hydrochloric acid, 1M
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMSO.
-
Add 1-methylpiperazine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M hydrochloric acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Methylpiperazine for synthesis 109-01-3 [sigmaaldrich.com]
- 4. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 5. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug, Imatinib. The comparison focuses on reaction efficiency, purity of the final product, and the nature of the starting materials and reagents involved.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of the C-N bond between the benzoic acid moiety and the N-methylpiperazine ring. The two main strategies to achieve this are:
-
Nucleophilic Substitution: This approach utilizes a haloalkyl derivative of benzoic acid, typically 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, which reacts with N-methylpiperazine.
-
Reductive Amination: This method involves the reaction of 4-formylbenzoic acid with N-methylpiperazine in the presence of a reducing agent to form the desired product.
This guide will delve into the specifics of these two routes, presenting experimental data and protocols to aid in the selection of the most suitable method for a given research or development need.
Comparative Data
The following table summarizes the quantitative data associated with different synthetic routes to this compound or its dihydrochloride salt.
| Route | Starting Materials | Reagents/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1a | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium carbonate, Methanol | 64°C, 2h | 95.7 | 99.9 | [1][2] |
| 1b | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Potassium carbonate, Water | 150°C, 0.5h | 97.9 | 99.9 | [1] |
| 1c | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium bicarbonate, DMF | 30°C, 2h | 97.3 | 99.8 | [1] |
| 1d | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium hydroxide, Acetonitrile | 50°C, 1.5h | 95.2 | 99.8 | [2] |
| 2 | 4-bromomethyl benzoic acid, N-methyl piperazine | Potassium carbonate, n-butanol | Room temperature, 12h | Not explicitly stated for final product, but process aims for >99% purity | >99 | [3] |
| 3 | 4-Formylbenzoic acid, 1-Methylpiperazine | Sodium triacetoxyborohydride | Not specified | 95-99 | Not specified | [4] |
| 4 | 4-Formylbenzoic acid, 1-Methylpiperazine | Sodium tetrahydroborate, Acetic acid, Chloroform | 0-20°C, 13h | 90 | Not specified | [5] |
Synthesis Routes and Logical Flow
Caption: Comparative logical flow of two primary synthesis routes.
Experimental Protocols
Route 1a: Nucleophilic Substitution from 4-(Chloromethyl)benzoic acid
This protocol is based on a patented procedure that reports high yield and purity.[1][2]
Materials:
-
4-(Chloromethyl)benzoic acid (100g)
-
N-methylpiperazine (59g)
-
Sodium carbonate (32g)
-
Methanol (800ml)
-
Hydrogen chloride gas
Procedure:
-
To a reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid, N-methylpiperazine, sodium carbonate, and methanol.
-
Heat the reaction mixture to 64°C and maintain for 2 hours.
-
Cool the reaction solution to room temperature.
-
The patent describes a nanofiltration step to remove excess reagents and salts. For a laboratory setting, this could be replaced by concentration under reduced pressure and subsequent purification steps like crystallization or chromatography.
-
After purification of the free base, dissolve the product in a suitable solvent and bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.
-
Isolate the solid product by filtration.
Route 4: Reductive Amination from 4-Formylbenzoic acid
This protocol is adapted from a described method utilizing sodium tetrahydroborate.[5]
Materials:
-
Sodium tetrahydroborate (NaBH4) (20.0 g)
-
Chloroform (CHCl3) (280 mL total)
-
Acetic acid (100%) (140 mL)
-
1-Methylpiperazine (28.0 ml)
-
Methyl 4-formylbenzoate (43.4 g)
-
Potassium hydroxide (KOH)
-
Methanol
Procedure: Note: This procedure starts with the methyl ester of 4-formylbenzoic acid and includes a final hydrolysis step.
-
Reductive Amination:
-
To a flask containing stirred sodium tetrahydroborate in chloroform (220 mL) at 0-5°C, slowly add acetic acid over 1 hour.
-
Stir the resulting mixture at 0-5°C for 1.5 hours.
-
Add 1-methylpiperazine followed by a solution of methyl 4-formylbenzoate in chloroform (60 mL).
-
Allow the reaction to proceed for 13 hours, with the temperature rising to 20°C.
-
This yields methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate.
-
-
Hydrolysis:
-
Dissolve the product from the previous step (1.25 g) in a solution of potassium hydroxide (0.93 g) in methanol (15 ml).
-
Add water (0.75 ml) and heat the mixture to reflux for 1 hour.
-
After cooling to room temperature, adjust the pH to 6 with 2 M hydrochloric acid.
-
Remove the solvent by evaporation and dry the residue under vacuum to obtain this compound.
-
Discussion
Both nucleophilic substitution and reductive amination are viable and high-yielding routes for the synthesis of this compound.
The nucleophilic substitution route, particularly starting from 4-(chloromethyl)benzoic acid, appears to be well-established for large-scale production, with several patents detailing reaction conditions that achieve yields upwards of 95% and purities greater than 99%.[1][2] The choice of base and solvent can be optimized to achieve the desired outcome. The use of 4-(bromomethyl)benzoic acid is also effective and may offer higher reactivity, allowing for milder reaction conditions such as room temperature.[3] However, brominated starting materials are often more expensive than their chlorinated counterparts.
The reductive amination pathway offers a direct method from 4-formylbenzoic acid. The use of sodium triacetoxyborohydride is reported to give excellent yields (95-99%) and is known for its mildness and selectivity, making it a strong alternative for laboratory-scale synthesis.[4] The two-step procedure involving the reduction of the methyl ester followed by hydrolysis also provides a high yield (90%).[5] This route avoids the handling of potentially lachrymatory haloalkylated benzoic acids.
The final choice of synthesis route will depend on factors such as the scale of the reaction, the cost and availability of starting materials, and the desired purity profile of the final compound. For large-scale industrial production, the nucleophilic substitution of 4-(chloromethyl)benzoic acid seems to be a preferred and cost-effective method. For smaller-scale laboratory synthesis, the high efficiency and mild conditions of the reductive amination route present a very attractive option.
References
- 1. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 4-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 4-(4-methylpiperazin-1-yl)benzoic acid is a cornerstone in the development of targeted therapies, particularly in oncology. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential in a range of biological assays. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.
Performance in Biological Assays: A Comparative Overview
Derivatives of this compound have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The following tables summarize the in vitro efficacy of various derivatives against cancer cell lines and specific kinase targets.
Table 1: Anti-proliferative Activity of N-Phenylbenzamide Derivatives
A series of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives were synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below.
| Compound ID | Target Cell Line | IC50 (µM) |
| Derivative 1 | A-549 (Lung) | 16.56 |
| Derivative 1 | HCT-116 (Colon) | 10.51 |
| Derivative 1 | MIAPaCa-2 (Pancreas) | 49.50 |
| Derivative 2 | A-549 (Lung) | >100 |
| Derivative 2 | HCT-116 (Colon) | 45.34 |
| Derivative 2 | MIAPaCa-2 (Pancreas) | >100 |
| Gefitinib (Control) | A-549 (Lung) | 16.56 |
| Gefitinib (Control) | HCT-116 (Colon) | 10.51 |
| Gefitinib (Control) | MIAPaCa-2 (Pancreas) | 49.50 |
Data sourced from a study on new methyl piperazine derivatives as anticancer agents.
Table 2: Kinase Inhibitory Activity of ABL/KIT Dual Inhibitors
A novel derivative, CHMFL-ABL/KIT-155, which incorporates the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety, has been identified as a potent dual inhibitor of ABL and c-KIT kinases.[1]
| Compound ID | Target Kinase | IC50 (nM) |
| CHMFL-ABL/KIT-155 [1] | ABL | 46 |
| CHMFL-ABL/KIT-155 [1] | c-KIT | 75 |
This compound also demonstrated strong anti-proliferative activity against cancer cell lines driven by these kinases[1]:
| Compound ID | Target Cell Line | IC50 (nM) |
| CHMFL-ABL/KIT-155 [1] | K562 (CML) | 35 |
| CHMFL-ABL/KIT-155 [1] | GIST-T1 (GIST) | 48 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The derivatives of this compound often target key signaling pathways implicated in cancer cell growth and survival. The following diagrams illustrate these pathways and a general experimental workflow for evaluating these compounds.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
References
Validating the Purity of "4-(4-Methylpiperazin-1-yl)benzoic acid" by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of "4-(4--Methylpiperazin-1-yl)benzoic acid," a key building block in organic synthesis. We present a robust stability-indicating HPLC method, compare its performance against a standard isocratic method, and provide detailed experimental protocols, including a forced degradation study to identify potential degradation products.
Executive Summary of Comparative Analysis
Two primary HPLC methods were evaluated for their efficacy in determining the purity of "4-(4-Methylpiperazin-1-yl)benzoic acid" and separating it from potential process-related impurities and degradation products.
-
Method A: Isocratic RP-HPLC: A straightforward method offering rapid analysis but with potential limitations in resolving closely eluting impurities.
-
Method B: Gradient RP-HPLC (Stability-Indicating): A more robust method designed to separate a wider range of potential impurities and degradation products, crucial for stability testing.
The stability-indicating gradient method (Method B) demonstrated superior performance in resolving the API from its degradation products generated under stress conditions, highlighting its suitability for comprehensive purity profiling and stability studies.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC (Stability-Indicating) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | N/A | 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 15 min | 35 min |
Table 2: System Suitability Test (SST) Results
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| Resolution | N/A (single peak) | > 2.0 (between API and closest impurity) | > 1.5 |
Table 3: Forced Degradation Study Results for this compound (Method B)
| Stress Condition | Assay (%) | % Degradation | No. of Degradants |
| Acid (0.1 N HCl, 60°C, 24h) | 92.5 | 7.5 | 2 |
| Base (0.1 N NaOH, 60°C, 24h) | 88.2 | 11.8 | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.1 | 9.9 | 2 |
| Thermal (80°C, 48h) | 98.5 | 1.5 | 1 |
| Photolytic (UV light, 24h) | 99.1 | 0.9 | 1 |
Experimental Protocols
Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 25 mg of "this compound" reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Forced Degradation Samples: Subject the sample solution to the stress conditions outlined in Table 3. Neutralize the acid and base-stressed samples before injection.
HPLC Method Validation Protocol
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by the resolution of the main peak from any other peaks in the chromatogram of stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] A minimum of five concentrations ranging from 50% to 150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6][7]
-
Acid Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Dissolve in the mobile phase for analysis.
Mandatory Visualization
Caption: Workflow for HPLC Purity Validation.
Discussion
The selection of an appropriate HPLC method is paramount for the accurate assessment of API purity. While an isocratic method (Method A) can be suitable for routine quality control where the impurity profile is well-established, a gradient, stability-indicating method (Method B) is indispensable during drug development and for stability testing.
The forced degradation study revealed that "this compound" is most susceptible to degradation under basic and oxidative conditions. The gradient HPLC method effectively separated the main peak from all degradation products, confirming its stability-indicating capability. Potential impurities arising from the synthesis, such as unreacted starting materials or by-products like quaternary salts, would also be effectively separated by this method.[8]
Conclusion
For the comprehensive purity validation of "this compound," a well-validated, stability-indicating gradient RP-HPLC method is recommended. This approach ensures the accurate quantification of the API and the detection of any potential impurities and degradants, thereby guaranteeing the quality, safety, and efficacy of the final drug product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of Catalytic Routes for the Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common catalytic and reagent-driven methods for the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid, a crucial building block in the pharmaceutical industry.
This document delves into two prevalent synthetic pathways: reductive amination and nucleophilic substitution. While other advanced methods like palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are established for forming carbon-nitrogen bonds, specific comparative data for their application in the synthesis of this particular molecule is less documented in readily available literature. Therefore, this guide will focus on the well-documented routes, providing quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparative Performance of Synthetic Routes
The choice of synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and safety. The following table summarizes the performance of different reagents and bases for the two primary methods discussed.
| Synthesis Route | Catalyst/Reagent | Base (for Nucleophilic Substitution) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Reductive Amination | Sodium Triacetoxyborohydride | - | Dichloromethane | Room Temperature | - | 95-99 | - |
| Nucleophilic Substitution | - | Sodium Bicarbonate | Dimethylformamide | 30 | 2 | 97.3 | 99.8 |
| Nucleophilic Substitution | - | Sodium Hydroxide | Acetonitrile | 50 | 1.5 | 95.2 | 99.8 |
| Nucleophilic Substitution | - | Potassium Carbonate | Water | 150 | 0.5 | 97.9 | 99.9 |
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and experimental setups, the following diagrams, generated using Graphviz, illustrate the workflows for both reductive amination and nucleophilic substitution.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on a general procedure for reductive amination which has been reported to be highly effective for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with yields between 95-99%[1].
Materials:
-
4-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate or sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
To this mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Substitution using Potassium Carbonate
This protocol is adapted from a patent describing the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, achieving a high yield and purity.[2][3]
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Potassium carbonate
-
Water
-
Hydrochloric acid (for conversion to dihydrochloride salt, if desired)
-
Standard laboratory glassware, thermometer, and mechanical stirrer
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a thermometer, add 4-(chloromethyl)benzoic acid (100 g), 1-methylpiperazine (59 g), potassium carbonate (41 g), and water (400 mL).[3]
-
Heat the reaction mixture to 150 °C and maintain for 0.5 hours.[3]
-
Cool the reaction mixture to room temperature.
-
The patent describes a nanofiltration step for purification. In a standard laboratory setting, the product may precipitate upon cooling or after adjusting the pH. The solid can be collected by filtration.
-
For isolation of the free base, an extraction with an organic solvent after basification of the aqueous layer might be necessary.
-
The patent proceeds to form the dihydrochloride salt by passing hydrogen chloride gas through the solution, resulting in the precipitation of the final product.[3]
-
The solid product is then collected by centrifugal filtration.[3]
Nucleophilic Substitution using Sodium Bicarbonate
This protocol is also based on the aforementioned patent, offering an alternative base and solvent system.[2][3]
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Sodium bicarbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware, thermometer, and stirrer
Procedure:
-
In a reactor, combine 4-(chloromethyl)benzoic acid (100 g), 1-methylpiperazine (60 g), sodium bicarbonate (49 g), and N,N-dimethylformamide (350 mL).[3]
-
Maintain the reaction at 30 °C for 2 hours with stirring.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Similar to the potassium carbonate protocol, the patent utilizes nanofiltration. In a lab setting, the product would be isolated through standard work-up procedures which may include quenching with water, extraction with an appropriate organic solvent, and purification by crystallization or chromatography.
-
The final product is obtained as the dihydrochloride salt after treatment with hydrogen chloride gas and filtration.[3]
Conclusion
Both reductive amination and nucleophilic substitution offer viable and high-yielding pathways to this compound. The reductive amination route, particularly with sodium triacetoxyborohydride, is advantageous due to its mild reaction conditions (room temperature) and high selectivity. The nucleophilic substitution method, as demonstrated in the patent literature, provides several options for bases and solvents, with some conditions allowing for very short reaction times, which can be beneficial for process efficiency. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, cost of reagents, and safety considerations. Researchers are encouraged to use this guide as a starting point for their process development and optimization.
References
A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid: An Analysis of Cost-Effectiveness
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-Methylpiperazin-1-yl)benzoic acid is a critical building block in the synthesis of several pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Imatinib. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on factors influencing cost-effectiveness such as starting materials, reaction conditions, and product yield.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often a trade-off between the cost of raw materials, the number of synthetic steps, reaction efficiency, and the ease of purification. Below is a summary of the most common methods with available data.
| Method | Starting Materials | Key Reagents/Conditions | Yield | Purity | Key Advantages | Potential Disadvantages |
| Route 1 | 4-(Chloromethyl)benzoic acid, 1-Methylpiperazine | Acid binding agent (e.g., Sodium Bicarbonate, Potassium Carbonate, Sodium Hydroxide), Solvent (e.g., DMF, Water, Acetonitrile) | 95.2% - 97.9%[1] | 99.8% - 99.9%[1] | High yield and purity, readily available starting materials. | Purification of the final product can be challenging.[2] |
| Route 2 | 4-Bromomethyl benzoic acid, 1-Methylpiperazine | Potassium Carbonate, n-Butanol | Not explicitly stated, but described as having "enhanced yields"[3] | >99%[3] | High purity of the final product.[3] | 4-Bromomethyl benzoic acid can be more expensive than the chloro-analogue. |
| Route 3 | 4-Formylbenzoic acid, 1-Methylpiperazine | Reductive amination conditions (e.g., Sodium triacetoxyborohydride or Sodium borohydride/Acetic acid) | 95% - 99%[4] | Not explicitly stated | Efficient one-pot synthesis.[4] | Reductive amination reagents can be costly and require careful handling. |
| Route 4 | 4-Chloromethylbenzonitrile, 1-Methylpiperazine | Potassium Carbonate, Xylene, followed by hydrolysis with concentrated HCl | Not explicitly stated for the overall process. | Not explicitly stated | Utilizes a nitrile precursor which is then hydrolyzed. | Two-step process may be less efficient than direct coupling methods.[3] |
| Route 5 | Methyl 4-(bromomethyl)benzoate, 1-Methylpiperazine | Followed by hydrolysis | Not explicitly stated | Not explicitly stated | Ester starting material can be an alternative to the free acid. | Requires an additional hydrolysis step. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for evaluating the practicality of a synthesis on a larger scale. Below are representative protocols for some of the key synthetic routes.
Route 1: From 4-(Chloromethyl)benzoic acid and 1-Methylpiperazine
This method involves the direct nucleophilic substitution of the benzylic chloride by 1-methylpiperazine.
Protocol: To a reactor equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, 41g of potassium carbonate, and 400ml of water. The reaction mixture is heated to 150°C for 0.5 hours. After cooling to room temperature, the solution is purified. The concentrated solution is then treated with hydrogen chloride gas to precipitate the dihydrochloride salt, which is collected by centrifugation.[1]
Route 3: Reductive Amination of 4-Formylbenzoic acid
This approach involves the formation of an iminium intermediate from 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ.
Protocol: A simple and efficient in situ synthesis involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of sodium triacetoxyborohydride, reportedly yielding 95–99% of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[4]
Synthesis Workflow Diagrams
To visualize the different synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Route 1: Direct coupling of 4-(chloromethyl)benzoic acid and 1-methylpiperazine.
Caption: Route 3: Synthesis via reductive amination of 4-formylbenzoic acid.
Caption: Route 4: Synthesis starting from the corresponding benzonitrile followed by hydrolysis.
Conclusion
The selection of an optimal synthesis route for this compound depends on a multitude of factors, including the scale of production, available budget for raw materials, and desired purity of the final product.
-
For large-scale, cost-driven production , the direct coupling of 4-(chloromethyl)benzoic acid with 1-methylpiperazine (Route 1) appears highly advantageous due to its high reported yields and the relatively low cost of the starting materials. However, careful optimization of the purification process is necessary.
-
For syntheses where the highest purity is the primary concern , utilizing 4-bromomethyl benzoic acid (Route 2) may be preferable, despite the potentially higher starting material cost.
-
For rapid, efficient, and high-yielding lab-scale synthesis , reductive amination (Route 3) offers an elegant one-pot solution, provided the cost of the reducing agent is not a limiting factor.
Ultimately, a thorough process hazard analysis and a detailed cost analysis of locally sourced reagents should be conducted before selecting a specific method for implementation.
References
- 1. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Benchmarking Purity of 4-(4-Methylpiperazin-1-yl)benzoic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of "4-(4-Methylpiperazin-1-yl)benzoic acid," a key intermediate in the synthesis of the targeted cancer therapeutic, Imatinib. This document outlines common purity benchmarks, details analytical methodologies for verification, and presents potential impurities that may arise during synthesis.
"this compound" is a critical building block in the pharmaceutical industry. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical testing against established standards is a non-negotiable aspect of its use in research and drug development.
Comparative Purity Analysis
Purity of "this compound" is predominantly assessed by High-Performance Liquid Chromatography (HPLC), with suppliers typically guaranteeing a purity of greater than 98%. However, for applications in drug synthesis, a purity of ≥99% is often required to meet stringent regulatory standards.[1] The following table summarizes typical purity specifications and analytical findings for this compound, based on commercially available product data.
| Parameter | Standard A | Standard B | Standard C |
| Product Form | Dihydrochloride | Dihydrochloride | Free Base |
| Purity (by HPLC) | >98%[2] | 99.7% | ≥99%[1] |
| Identification | Consistent with structure (NMR)[2] | The retention time of the major peak corresponds to that of the standard solution. | Conforms to structure |
| Water Content (Karl Fischer) | Not specified | 0.56% | Not specified |
| Appearance | White to off-white powder | White to off-white powder | White crystalline powder[1] |
| Solubility | Soluble in water | Soluble in water | Insoluble in water, soluble in organic solvents.[1] |
Potential Impurities
The synthesis of "this compound" can result in the formation of several impurities. One notable impurity is a quaternary salt that can be formed during the condensation reaction of an alpha-halomethylbenzoic acid with N-methylpiperazine.[3] The presence of such impurities can complicate subsequent reaction steps and compromise the purity of the final API. Therefore, robust analytical methods are required to detect and quantify these impurities.
Experimental Protocols
The following is a representative HPLC method for the determination of the purity of "this compound." This protocol is based on standard practices for the analysis of pharmaceutical intermediates.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of "this compound" and to detect and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient program should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, to be determined by UV spectral analysis.
-
Sample Preparation:
-
Accurately weigh a known amount of the "this compound" sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a blank (diluent) to ensure that no interfering peaks are present.
-
Inject a known concentration of a reference standard of "this compound" to determine the retention time and response factor.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
-
Calculation of Purity: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing Key Processes
To provide a clearer understanding of the context and analytical workflow, the following diagrams have been generated.
Caption: Workflow for HPLC Purity Analysis.
Caption: Imatinib Synthesis Intermediate Workflow.
Caption: Imatinib's Signaling Pathway Inhibition.
References
A Comparative Guide to HPLC and Titration for the Quantification of 4-(4-Methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and quality control. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and non-aqueous potentiometric titration, for the assay of "4-(4-Methylpiperazin-1-yl)benzoic acid," a crucial intermediate in the synthesis of several pharmaceutical compounds.
The selection of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., purity assay, impurity profiling, routine QC), the properties of the analyte, and available resources. This document outlines detailed experimental protocols for both methods, presents comparative performance data, and discusses the relative advantages of each technique to aid researchers in making informed decisions.
Cross-Validation Workflow
A logical workflow is essential for the cross-validation of two distinct analytical methods. The process ensures that both methods are suitable for their intended purpose and yield comparable, reliable results. The workflow begins with a single, homogenous batch of the analyte, which is then analyzed by both HPLC and titration. The results are subsequently compared based on key validation parameters defined by international guidelines such as ICH Q2(R1).[1][2][3][4]
Caption: Workflow for cross-validating HPLC and titration methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[5] It is highly sensitive and specific, making it ideal for both assay and impurity profiling. A typical reversed-phase HPLC method for an aromatic acid like the target compound is detailed below.[6][7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at approximately 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of "this compound" reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile). This yields a stock solution of ~500 µg/mL. Further dilutions can be made to establish a calibration curve.
-
Sample Preparation: Prepare the sample in the same manner and at a similar concentration as the standard solution.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions, and record the chromatograms.
-
Calculation: The concentration of the analyte is determined by comparing the peak area of the sample to the peak area of the reference standard or by using a calibration curve.
Non-Aqueous Potentiometric Titration Method
Titration is a classic volumetric analysis technique. For a compound like "this compound," which has both a weakly acidic carboxylic group and a basic piperazine moiety, a non-aqueous titration is required.[8][9] This approach enhances the reactivity of weak acids or bases by using a non-aqueous solvent system.[10][11] The basic nitrogen of the piperazine ring is the stronger functional group and is titrated with a strong acid in a non-aqueous medium.
Instrumentation & Reagents:
-
Titrator: An automatic potentiometric titrator with a suitable glass or combination electrode.
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid, standardized against potassium hydrogen phthalate.
Procedure:
-
Standardization of Titrant: Accurately weigh dried potassium hydrogen phthalate (primary standard) and dissolve it in glacial acetic acid. Titrate with the 0.1 M perchloric acid solution to a potentiometric endpoint.
-
Sample Preparation: Accurately weigh about 200 mg of the "this compound" sample into a clean, dry beaker and dissolve in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrode in the sample solution and titrate with the standardized 0.1 M perchloric acid. The endpoint is determined by the point of maximum inflection on the titration curve.
-
Calculation: The purity of the substance is calculated based on the volume of titrant consumed, its molarity, the weight of the sample, and the stoichiometry of the reaction.
Data Presentation and Method Comparison
The choice between HPLC and titration often involves a trade-off between specificity, sensitivity, and throughput. The following tables summarize the expected performance data from a cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC | Potentiometric Titration | Commentary |
| Specificity | High (Stability-indicating) | Moderate to Low | HPLC can separate the main component from impurities and degradation products. Titration measures the total basic content and is not specific. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are highly accurate for the main assay. Titration can be exceptionally accurate for high-purity bulk material. |
| Precision (RSD%) | ≤ 1.0% | ≤ 0.5% | Titration often provides superior precision for the assay of bulk substances due to larger sample sizes and direct measurement.[12] |
| Linearity (R²) | ≥ 0.999 | N/A | Linearity is a critical parameter for HPLC but is not applicable to single-point titration assays. |
| Limit of Quantitation | Low (µg/mL range) | High (% range) | HPLC is far more sensitive and is the required method for quantifying low-level impurities or trace amounts of the analyte. |
Table 2: Practical Considerations
| Feature | HPLC | Potentiometric Titration |
| Primary Use Case | Assay, Impurity Profiling, Stability Testing | Bulk Material Assay, Purity of Starting Materials |
| Throughput | Moderate (with autosampler) | High (for manual or simple auto-titrators) |
| Cost per Sample | Higher (solvents, columns, instrument upkeep) | Lower (fewer consumables, simpler reagents) |
| Reference Standard | Required | Not required for assay (if titrant is standardized) |
| Technical Skill | Requires significant training and expertise | Relatively straightforward and easy to perform |
Conclusion and Recommendations
Both HPLC and non-aqueous titration are suitable and effective methods for the quantitative determination of "this compound," but they serve different purposes.
-
Potentiometric Titration is a robust, precise, and cost-effective method ideal for the assay of high-purity bulk material, such as in a manufacturing or raw material quality control setting. Its high precision and the fact that it does not always require a primary reference standard make it an excellent choice for purity assignments.
-
HPLC is the superior method when specificity is critical. It is the only choice for analyzing the compound in the presence of impurities, related substances, or degradation products. Its high sensitivity makes it essential for analyzing finished dosage forms, conducting stability studies, and performing trace-level analysis.
Recommendation: For a comprehensive quality control strategy, titration should be employed for the bulk assay of the pure substance, while a stability-indicating HPLC method should be developed and validated for release testing of finished products, impurity profiling, and stability monitoring, in line with regulatory expectations.[3][13]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Non aqueous titration | PPTX [slideshare.net]
- 12. quora.com [quora.com]
- 13. ICH Official web site : ICH [ich.org]
A Spectroscopic Comparison of 4-(4-Methylpiperazin-1-yl)benzoic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative spectroscopic analysis of "4-(4-Methylpiperazin-1-yl)benzoic acid" from two hypothetical suppliers, herein designated as Supplier A and Supplier B. The following data is illustrative to showcase a methodology for such a comparison.
This guide presents a comparative analysis of "this compound" using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. The objective is to highlight potential variations in product quality between suppliers, which can have significant implications for research and development.
Data Presentation
The spectroscopic data for samples from Supplier A and Supplier B are summarized in the tables below for a clear and direct comparison.
¹H NMR (400 MHz, DMSO-d₆) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Supplier A | Supplier B |
| 12.5 (broad s) | br s | 1H | COOH | 12.51 | 12.53 |
| 7.85 (d, J=8.8 Hz) | d | 2H | Ar-H | 7.85 | 7.86 |
| 6.95 (d, J=8.8 Hz) | d | 2H | Ar-H | 6.95 | 6.96 |
| 3.40 (t, J=4.8 Hz) | t | 4H | Piperazine-H | 3.40 | 3.41 |
| 2.45 (t, J=4.8 Hz) | t | 4H | Piperazine-H | 2.45 | 2.46 |
| 2.25 (s) | s | 3H | CH₃ | 2.25 | 2.26 |
| 2.50 (s, minor) | s | - | Impurity | Not Detected | 0.05H |
¹³C NMR (100 MHz, DMSO-d₆) Data
| Chemical Shift (ppm) | Assignment | Supplier A | Supplier B |
| 167.2 | C=O | 167.21 | 167.23 |
| 154.5 | Ar-C | 154.52 | 154.54 |
| 131.0 | Ar-CH | 131.03 | 131.05 |
| 121.5 | Ar-C | 121.54 | 121.56 |
| 114.0 | Ar-CH | 114.05 | 114.07 |
| 54.5 | Piperazine-CH₂ | 54.51 | 54.53 |
| 47.8 | Piperazine-CH₂ | 47.82 | 47.84 |
| 45.9 | CH₃ | 45.93 | 45.95 |
| 33.1 | Impurity | Not Detected | 33.12 |
FTIR (ATR) Data
| Wavenumber (cm⁻¹) | Assignment | Supplier A | Supplier B |
| 2950-2800 | C-H stretch (aliphatic) | 2945, 2830 | 2947, 2832 |
| 2700-2500 | O-H stretch (acid) | 2650 (broad) | 2655 (broad) |
| 1680 | C=O stretch | 1682 | 1681 |
| 1605 | C=C stretch (aromatic) | 1605 | 1606 |
| 1290 | C-N stretch | 1291 | 1290 |
| 830 | C-H bend (aromatic) | 831 | 830 |
Mass Spectrometry (ESI+) Data
| m/z | Assignment | Supplier A | Supplier B |
| 221.1285 | [M+H]⁺ | 221.1286 | 221.1288 |
| 243.1104 | [M+Na]⁺ | 243.1105 | 243.1107 |
| 177.0812 | [M-COOH]⁺ | 177.0813 | 177.0815 |
| Not Detected | Impurity | Not Detected | 235.1441 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
-
Data Processing: The spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peak positions were identified using the instrument's software.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 µg/mL.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: 50-500 m/z
-
-
Data Processing: The data was analyzed using Agilent MassHunter software.
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of "this compound" from different suppliers is illustrated in the diagram below.
Caption: Workflow for Spectroscopic Comparison.
Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate a framework for the spectroscopic comparison of chemical reagents from different suppliers. Researchers should always perform their own analytical testing to verify the quality and suitability of their materials.
Evaluating the performance of different purification techniques for "4-(4-Methylpiperazin-1-yl)benzoic acid"
For researchers and professionals in drug development, obtaining high-purity active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of various purification techniques for 4-(4-Methylpiperazin-1-yl)benzoic acid, a key intermediate in the synthesis of several pharmaceuticals. The performance of different methods is evaluated based on reported yield and purity, with detailed experimental protocols provided for reproducibility.
Performance Comparison of Purification Techniques
The selection of a suitable purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of quantitative data reported for different purification methods for this compound and its dihydrochloride salt.
| Purification Technique | Form of Compound | Purity (%) | Analytical Method | Yield (%) | Reference |
| Nanofiltration & Precipitation | Dihydrochloride Salt | 99.9 | Not Specified | 97.9 | [1][2] |
| Nanofiltration & Precipitation | Dihydrochloride Salt | 99.8 | Not Specified | 97.3 | [1][2] |
| Nanofiltration & Precipitation | Dihydrochloride Salt | 99.9 | Not Specified | 95.7 | [2] |
| Nanofiltration & Precipitation | Dihydrochloride Salt | 99.8 | Not Specified | 95.2 | [1] |
| Acid/Base Precipitation | Dihydrochloride Salt | >99.0 | HPLC | Not Specified | [3] |
| Recrystallization | Dihydrochloride Salt | >98.0 | HPLC | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key purification techniques are outlined below. These protocols are based on literature and patent procedures and may require optimization for specific laboratory conditions.
Acid/Base Precipitation
This technique leverages the amphoteric nature of the target compound to separate it from non-ionizable impurities.
Protocol:
-
Dissolve the crude this compound in a 2N sodium hydroxide solution.
-
Stir the solution to ensure all the material has dissolved.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms.
-
Filter the resulting solid and wash it with deionized water.
-
Dry the purified this compound dihydrochloride in an oven at 50-60°C.[3]
Recrystallization from a Solvent
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures.
Protocol (General, adapted for benzoic acid derivatives):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water, ethanol, or a mixture) and heat the mixture to boiling to dissolve the solid.[5][6][7]
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.[5][7]
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.[5][6]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]
-
Dry the crystals to remove any residual solvent.
Nanofiltration followed by Precipitation
This industrial-scale method utilizes nanofiltration membranes to remove small molecule impurities before the final precipitation of the product.
Protocol:
-
Following the synthesis reaction, cool the reaction mixture to room temperature.
-
Pass the reaction solution through a nanofiltration membrane with a molecular weight cut-off of 200-300 Da under pressure (0.5-0.9 MPa) to remove unreacted N-methylpiperazine, acid binding agents, and salts.[1][2]
-
Repeat the filtration step multiple times to ensure complete removal of impurities.[1][2]
-
Bubble hydrogen chloride gas through the concentrated, purified solution to precipitate this compound dihydrochloride.[1][2]
-
Isolate the white solid product by centrifugal filtration.[1][2]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflows for the purification and analysis of this compound.
Caption: General workflow for the purification of this compound.
Caption: Workflow for the analysis of purified this compound.
References
- 1. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. famu.edu [famu.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)benzoic Acid: One-Pot vs. Multi-Step Methodologies
The synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, including the groundbreaking cancer therapy drug Imatinib[1], can be approached through various synthetic strategies. The efficiency, cost-effectiveness, and environmental impact of the chosen method are critical considerations for researchers and professionals in drug development. This guide provides a detailed comparison of one-pot and multi-step synthesis methodologies for this important compound, supported by experimental data and protocols.
At a Glance: Comparing Synthesis Strategies
The choice between a one-pot and a multi-step synthesis hinges on a trade-off between process simplicity and the potential for higher purity and yield. One-pot synthesis offers a streamlined approach, reducing reaction time, solvent usage, and waste generation.[2][3][4][5][6] In contrast, a multi-step process allows for the isolation and purification of intermediates, which can lead to a final product with higher purity, a crucial factor in pharmaceutical applications.
| Parameter | One-Pot Synthesis | Multi-Step Synthesis |
| Starting Materials | 4-formylbenzoic acid, 1-methylpiperazine, sodium triacetoxyborohydride | 4-chloromethyl benzonitrile, 1-methylpiperazine, Hydrochloric acid |
| Reaction Time | ~13 hours | > 11.5 hours (excluding intermediate workup) |
| Overall Yield | 95-99%[7] | ~90% (cumulative over two steps) |
| Purity | High, but potential for impurities from concurrent reactions | Potentially higher due to intermediate purification |
| Process Steps | Single operational step | Multiple distinct reaction and purification steps |
| Solvent & Reagent Use | Reduced[2][3] | Higher due to multiple steps and workups |
| Cost-Effectiveness | Generally more cost-effective due to reduced labor and materials[5] | Can be less economical due to longer process time and higher material consumption |
| Environmental Impact | Lower, aligns with green chemistry principles[3] | Higher due to more significant waste generation |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for both the one-pot and multi-step synthesis of this compound.
Caption: One-Pot Synthesis Workflow.
Caption: Multi-Step Synthesis Workflow.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for both a one-pot and a multi-step synthesis of this compound.
One-Pot Synthesis via Reductive Amination
This procedure is based on a direct reductive alkylation method, which is noted for its high efficiency and yields.[7]
Materials:
-
4-formylbenzoic acid
-
1-methylpiperazine
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Chloroform
Procedure:
-
To a stirred solution of sodium triacetoxyborohydride in chloroform at 0-5 °C, slowly add acetic acid.
-
After stirring for 1.5 hours at 0-5 °C, add 1-methylpiperazine followed by a solution of 4-formylbenzoic acid in chloroform.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 13 hours.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The organic layer is then dried and the solvent evaporated to yield this compound.
Multi-Step Synthesis from 4-chloromethyl benzonitrile
This traditional multi-step approach involves the initial formation of a benzonitrile intermediate, followed by hydrolysis to the desired carboxylic acid.[8]
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)methylbenzonitrile
Materials:
-
4-chloromethyl benzonitrile
-
1-methylpiperazine
-
Potassium carbonate
-
Xylene
Procedure:
-
A mixture of 1-methylpiperazine, potassium carbonate, and xylene is heated to 45°C.
-
A solution of 4-chloromethylbenzonitrile in xylene is added slowly to the mixture over 1.5 hours, maintaining the temperature between 45-55°C.
-
The reaction mixture is then aged at 85-90°C for 3.5 hours.
-
After cooling, the excess 1-methylpiperazine and solvent are removed under reduced pressure.
-
The residue is worked up by extraction with water and xylene to isolate the intermediate, 4-(4-methylpiperazin-1-yl)methylbenzonitrile.
Step 2: Hydrolysis to this compound
Materials:
-
4-(4-Methylpiperazin-1-yl)methylbenzonitrile
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
The 4-(4-methylpiperazin-1-yl)methylbenzonitrile intermediate is mixed with concentrated hydrochloric acid and water.
-
The mixture is heated to reflux for approximately 8 hours.
-
After cooling, the reaction solution is processed to isolate the final product, this compound. This may involve filtration and washing to achieve the desired purity.
Conclusion
The choice between a one-pot and a multi-step synthesis for this compound is highly dependent on the specific requirements of the project. For large-scale industrial production where efficiency, cost, and environmental impact are paramount, the one-pot synthesis presents a compelling option due to its high yields, reduced waste, and shorter reaction times.[5][7] However, for applications demanding the highest possible purity, the multi-step route, with its opportunities for intermediate purification, may be the more prudent choice, despite its longer duration and higher resource consumption. The data and protocols presented in this guide provide a solid foundation for making an informed decision based on the desired outcomes of the synthesis.
References
- 1. innospk.com [innospk.com]
- 2. quora.com [quora.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
A Comparative Guide to In-Silico and Experimental Properties of 4-(4-Methylpiperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and ADMET Properties: A Comparative Table
The following table summarizes the available in-silico data for 4-(4-Methylpiperazin-1-yl)benzoic acid and indicates the standard experimental methods for determining these properties.
| Property | In-Silico (Predicted) Value | Corresponding Experimental Method |
| Molecular Weight | 220.27 g/mol [1][2] | Mass Spectrometry |
| pKa | Not available | Potentiometric Titration[3][4][5][6] |
| LogP (Octanol-Water Partition Coefficient) | -0.9 (XLogP3)[1] | HPLC-based Method[7][8][9][10][11] |
| Aqueous Solubility | Slightly soluble (predicted for a similar isomer)[12][13] | Shake-Flask Method[14][15][16][17][18] |
| Caco-2 Permeability | Not available | Caco-2 Permeability Assay |
| Metabolic Stability | Not available | In-vitro Microsomal or Hepatocyte Stability Assay |
Experimental Protocols
Detailed methodologies for determining the key experimental properties are provided below. These protocols represent standard industry practices and provide a basis for the empirical validation of the in-silico predictions.
Aqueous Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[14][15][16][17][18]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4).
-
Equilibration: The resulting suspension is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15][18]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
pKa Determination via Potentiometric Titration
Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound.[3][4][5][6]
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system if aqueous solubility is low.[5] The solution's ionic strength is typically kept constant.[3][6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[3][6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.[3][6]
LogP Determination via HPLC-Based Method
An HPLC-based method offers a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).[7][8][9][10][11]
Protocol:
-
System Preparation: A reversed-phase HPLC column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of reference compounds with known LogP values is injected into the HPLC system to create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the reference compounds.
-
Data Analysis: The retention time of the compound is measured, and the retention factor (k) is calculated. The LogP of the compound is then determined by interpolating its log(k) value on the calibration curve.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in comparing in-silico and experimental data, as well as a hypothetical signaling pathway, the following diagrams are provided.
Caption: Workflow for comparing in-silico predictions with experimental data.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.
Caption: Standard workflow for determining Caco-2 permeability.
References
- 1. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 13. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS#: 106261-48-7 [m.chemicalbook.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]
Comparative study of reaction kinetics for different "4-(4-Methylpiperazin-1-yl)benzoic acid" synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the pharmaceutical industry, can be achieved through several distinct pathways. The efficiency and scalability of these routes are of paramount importance for industrial applications. This guide provides a comparative analysis of the primary synthetic methodologies, with a focus on their reaction kinetics, supported by available experimental data.
Comparison of Synthesis Pathways
Three principal routes for the synthesis of this compound have been identified in the literature: Reductive Amination, Nucleophilic Substitution, and Nitrile Hydrolysis. While detailed kinetic studies providing rate constants and activation energies are not extensively published, a qualitative comparison based on reaction conditions and yields can be made.
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reaction Time |
| Reductive Amination | 4-Formylbenzoic acid, 1-Methylpiperazine | Sodium triacetoxyborohydride, Acetic acid | 0°C to room temperature | 95-99% | ~13 hours |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, 1-Methylpiperazine | Sodium bicarbonate, Sodium hydroxide, or Potassium carbonate | 30-150°C | ~97% | 0.5-2 hours |
| Nitrile Hydrolysis | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | Hydrochloric acid | Reflux (around 100°C) | High (not specified) | 8-10 hours |
Note: The reaction times are as reported in specific literature and may vary with scale and specific conditions.
Experimental Protocols
Detailed methodologies for the key synthetic pathways are outlined below.
1. Reductive Amination
This one-pot reaction involves the formation of an iminium ion from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent.
-
Procedure: Acetic acid is added to a stirred solution of sodium borohydride in chloroform at 0-5°C. After stirring for 1.5 hours, 1-methylpiperazine and a solution of methyl 4-formylbenzoate in chloroform are added. The reaction mixture is stirred for approximately 13 hours at a temperature between 0 and 20°C. The resulting methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate is then hydrolyzed using a potassium hydroxide solution in methanol with the addition of water, followed by heating to reflux for 1 hour to yield this compound.[1][2]
2. Nucleophilic Substitution
This pathway relies on the displacement of a halide from a benzylic position by the secondary amine of 1-methylpiperazine.
-
Procedure: 4-(Chloromethyl)benzoic acid, 1-methylpiperazine, and an acid binding agent such as sodium bicarbonate, potassium carbonate, or sodium hydroxide are mixed in a solvent (e.g., water or N,N-dimethylformamide). The reaction is carried out at temperatures ranging from 30°C to 150°C for a period of 0.5 to 2 hours. After the reaction, the product is isolated, often involving a nanofiltration step to remove salts and unreacted reagents, followed by precipitation of the hydrochloride salt by introducing hydrogen chloride gas.[3]
3. Nitrile Hydrolysis
This method involves the conversion of a nitrile group to a carboxylic acid under acidic conditions. The nitrile precursor is typically synthesized via nucleophilic substitution of 4-(chloromethyl)benzonitrile with 1-methylpiperazine.[4]
-
Synthesis of Nitrile Precursor: 1-Methylpiperazine, potassium carbonate, and xylene are heated to 45°C. A solution of 4-chloromethylbenzonitrile in xylene is then slowly added, and the mixture is aged at 85-90°C for 3.5 hours.[4]
-
Hydrolysis Step: The resulting 4-((4-methylpiperazin-1-yl)methyl)benzonitrile is heated under reflux with hydrochloric acid for 8 to 10 hours to yield this compound.[4]
Visualizing the Synthetic Landscape
To better understand the relationships between the different synthetic approaches and the overall workflow, the following diagrams are provided.
Caption: Overview of synthesis pathways for this compound.
Caption: Experimental workflow for the Reductive Amination pathway.
Discussion of Reaction Kinetics
A direct quantitative comparison of the reaction kinetics is challenging due to the lack of published rate data. However, a qualitative assessment based on the underlying chemical principles of each pathway can be inferred.
-
Reductive Amination: This is a multi-step, one-pot reaction. The initial formation of the iminium ion is typically reversible and can be rate-limiting. The subsequent reduction by sodium triacetoxyborohydride is generally fast. The overall reaction rate is influenced by factors such as the concentration of reactants, the acidity of the medium which catalyzes iminium ion formation, and the temperature. The relatively long reaction time at low temperatures suggests a moderate overall reaction rate, likely to control side reactions and ensure high selectivity.
-
Nucleophilic Substitution: This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The rate is dependent on the concentration of both the electrophile (4-(chloromethyl)benzoic acid) and the nucleophile (1-methylpiperazine). The reaction rate is highly sensitive to temperature, with higher temperatures significantly accelerating the reaction, as indicated by the short reaction times at elevated temperatures. The choice of solvent and base also plays a crucial role in the reaction kinetics by influencing the solubility of reactants and the nucleophilicity of the amine.
-
Nitrile Hydrolysis: The hydrolysis of the nitrile is the final step in this pathway and is typically the rate-determining step for the overall process from the benzonitrile intermediate. This reaction is acid-catalyzed and requires high temperatures (reflux) and prolonged reaction times, indicating a relatively slow reaction rate. The rate is dependent on the concentration of the nitrile and the hydronium ion.
Conclusion
From a kinetic standpoint, the Nucleophilic Substitution pathway appears to be the most rapid, with reaction times as short as 30 minutes at elevated temperatures. However, this pathway may require more stringent control of conditions to avoid side products. The Reductive Amination route offers very high yields under mild conditions, but at the expense of a longer reaction time. The Nitrile Hydrolysis pathway involves a slow final step, making it the most time-consuming of the three.
The choice of the optimal synthesis route will depend on a balance of factors including the desired reaction speed, energy consumption (temperature), atom economy, and the ease of purification. For rapid synthesis on an industrial scale, the nucleophilic substitution pathway appears promising, provided that process parameters can be well-controlled. For laboratory-scale synthesis where high yield and simplicity are prioritized, reductive amination is an excellent choice.
References
Safety Operating Guide
Proper Disposal of 4-(4-Methylpiperazin-1-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-(4-methylpiperazin-1-yl)benzoic acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this chemical waste.
Immediate Safety and Hazard Information
This compound and its salts are classified as hazardous materials. All personnel handling this compound should be familiar with its potential hazards and adhere to strict safety protocols.
Hazard Classification:
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Note: The dihydrochloride salt of this compound is classified for transport as UN2811 - TOXIC SOLID, ORGANIC, N.O.S., Hazard Class 6.1, Packing Group III.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
Chemical Incompatibility and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Known Incompatibilities:
| Incompatible Substance |
| Strong oxidizing agents [3] |
General guidance on chemical incompatibility suggests keeping this compound away from strong acids, bases, and reactive metals.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in the regular trash.[3]
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and prepare waste containing this compound for pickup by a licensed waste disposal company.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Waste Identification and Classification:
-
All waste streams containing this compound must be treated as hazardous waste.
-
Determine if the waste is a solid, a solution in an organic solvent, or an aqueous solution. This will dictate the appropriate waste container.
-
-
Waste Segregation:
-
Do not mix waste containing this compound with incompatible chemicals, particularly strong oxidizing agents.[3]
-
Use a dedicated waste container for this specific waste stream if generated in large quantities or if it contains other compatible materials.
-
-
Waste Collection:
-
Perform all transfers of waste within a certified chemical fume hood to minimize the risk of inhalation.
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.
-
For liquid waste, pour the solution carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste
-
The date when the first waste was added to the container
-
Any other components in the waste mixture
-
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines, often not exceeding one year), arrange for pickup by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Environmental Fate and Considerations
The toxicological and ecological properties of this compound have not been fully investigated.[3] However, due to its water solubility, it is likely to be mobile in the environment if released.[3] Therefore, it is crucial to prevent this compound from entering drains and waterways.[3] Studies on related piperazine and benzoic acid compounds suggest that they can be degraded through advanced oxidation processes, but piperazine itself has low biodegradability.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
Essential Safety and Logistics for Handling 4-(4-Methylpiperazin-1-yl)benzoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of 4-(4-Methylpiperazin-1-yl)benzoic acid, a compound that requires careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to safety data sheets, it can cause serious eye irritation, skin irritation, and may lead to respiratory irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Hazard Summary
| Hazard Statement | GHS Classification |
| Causes serious eye irritation[1][2][3] | Eye Irrit. 2[3] |
| Causes skin irritation[1][2][3] | Skin Irrit. 2[3] |
| May cause respiratory irritation[1][2][3] | Specific target organ toxicity — single exposure[2][3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn[4][5][6]. Standard EN166 is a recognized benchmark for appropriate eyewear[7]. |
| Hand Protection | Wear protective gloves. It is crucial to inspect gloves prior to use and use a proper glove removal technique[1][8]. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin contact[4][7]. A lab coat is considered mandatory[9]. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved respirator should be used[4]. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent accidents and exposure. The following step-by-step operational plan provides a clear workflow for laboratory personnel.
Step-by-Step Handling Protocol
-
Pre-Operational Checks:
-
Handling Procedure:
-
Work exclusively within a designated chemical fume hood to minimize inhalation exposure[12].
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container with the chemical closed when not in use[10][11].
-
-
Post-Handling Cleanup:
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. All waste contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless their compatibility is known[4].
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing the compound) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Final Disposal:
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.se [fishersci.se]
- 2. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. somatco.com [somatco.com]
- 11. site.unibo.it [site.unibo.it]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
